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  • Product: (6R)-mefox
  • CAS: 2305206-68-0

Core Science & Biosynthesis

Foundational

The Oxidative Degradation of 5-Methyltetrahydrofolate to (6R)-MeFox: Mechanistic Pathways and Analytical Protocols

Executive Summary 5-Methyltetrahydrofolate (5-MTHF) is the predominant, biologically active form of folate found in human circulation and natural food matrices. While highly bioavailable, 5-MTHF is notoriously unstable a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyltetrahydrofolate (5-MTHF) is the predominant, biologically active form of folate found in human circulation and natural food matrices. While highly bioavailable, 5-MTHF is notoriously unstable and highly susceptible to oxidative degradation. The terminal, biologically inactive oxidation product of this pathway is (6R)-MeFox , a pyrazino-s-triazine derivative. Understanding the precise mechanism of this conversion is critical for drug development professionals formulating stable folate therapeutics, researchers evaluating folate bioaccessibility in crops, and analytical chemists establishing robust preanalytical workflows. This whitepaper deconstructs the chemical causality of 5-MTHF oxidation, outlines self-validating LC-MS/MS methodologies for its quantification, and details the clinical implications of MeFox accumulation.

Chemical Mechanism: The Causality of 5-MTHF Oxidation

The inherent instability of 5-MTHF is rooted in its molecular architecture. The tetrahydropteridine ring is highly electron-rich, rendering the N5 and C4a positions highly vulnerable to electrophilic attack by reactive oxygen species (ROS) or molecular oxygen. The transformation from 5-MTHF to MeFox is not a single-step degradation but a complex, multi-stage cascade [1]:

  • One-Electron Oxidation: Upon exposure to oxidative stress or suboptimal temperatures, 5-MTHF loses an electron and a proton to form a transient radical cation. This intermediate rapidly undergoes a second electron loss to form 5-methyldihydrofolate .

  • Hydration: The 5-methyldihydrofolate intermediate is highly unstable in aqueous environments. Water acts as a nucleophile, attacking the C4a position to yield 4α-hydroxy-5-methyltetrahydrofolate .

  • Rearrangement and Cyclization: The 4α-hydroxy intermediate undergoes a spontaneous structural rearrangement. The pteridine ring opens and subsequently recyclizes to form the highly stable pyrazino-s-triazine derivative, (6R)-MeFox (chemically defined as 2-amino-8-methyl-4,9-dioxo-7-methyl-p-aminobenzoylglutamate-6,7,8,9-tetrahydro-4H-pyrazino(1,2-a)-s-triazine).

OxidationMechanism MTHF 5-Methyltetrahydrofolate (5-MTHF) Radical Radical Cation & 5-Methyldihydrofolate MTHF->Radical -e-, -H+ (Oxidative Stress / O2) Intermediate 4α-Hydroxy-5-methyl-THF (Unstable Intermediate) Radical->Intermediate +H2O (Hydration) MeFox (6R)-MeFox (Pyrazino-s-triazine derivative) Intermediate->MeFox Ring Rearrangement & Cyclization

Caption: Chemical mechanism of 5-MTHF oxidation to the stable pyrazino-s-triazine derivative, MeFox.

Preanalytical Variables and Data Presentation

Because 5-MTHF spontaneously oxidizes to MeFox ex vivo, MeFox serves as an indispensable biomarker for preanalytical sample integrity. If a serum sample or food matrix is left at room temperature without stabilization, 5-MTHF levels will artificially plummet while MeFox levels surge. The molar loss of 5-MTHF is often directly proportional to the gain in MeFox, though extreme degradation can lead to further fragmentation [2].

Table 1: Impact of Preanalytical Conditions on Serum Folate and MeFox
Preanalytical Condition5-MTHF Change (%)MeFox Change (%)Mechanistic Causality
Optimal Control (-70°C, prompt processing)BaselineBaselineLow thermal energy and prompt freezing halt radical cation formation.
Delayed Processing (32°C for 3 days)-36% to -62%+346% to +415%Elevated thermal energy accelerates ROS generation and tetrahydropteridine ring oxidation.
Delayed Freezing (11°C for 7-14 days)-8.4% to -29%+88% to +320%Slow but continuous hydration of the 5-methyldihydrofolate intermediate.
Elevated Temperature (37°C for 24 hours)~ -33%Equimolar GainDirect thermal degradation drives near-perfect stoichiometric conversion to MeFox.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately quantify the 5-MTHF/MeFox ratio and ensure scientific integrity, laboratories must employ a self-validating isotope-dilution LC-MS/MS protocol. By utilizing heavy-isotope internal standards, the method inherently corrects for matrix effects, ion suppression, and extraction losses—ensuring that the final readout is an absolute reflection of the sample's biological state [3].

Step-by-Step Methodology
  • Sample Stabilization (Critical Step): Immediately upon collection, aliquot 150 µL of serum or plasma and add an ammonium formate buffer containing 0.5% (w/v) ascorbic acid . Causality: Ascorbic acid acts as a sacrificial antioxidant, scavenging ROS and completely halting the initial one-electron oxidation of 5-MTHF.

  • Internal Standard Spiking: Spike the sample with a precisely known concentration of ¹³C₅-labeled 5-MTHF and ¹³C₅-labeled MeFox. Self-Validation: Because the ¹³C-labeled isotopes share the exact chemical properties of the endogenous analytes, they co-elute during chromatography and experience identical ion suppression in the mass spectrometer, allowing for perfect ratio-based quantification.

  • Protein Precipitation: Add 2-mercaptoethanol and methanol to precipitate serum proteins and release protein-bound folates (e.g., from Folate Binding Protein). Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • 5-MTHF: m/z 460.2 → 313.1

    • MeFox: m/z 474.2 → 327.1

Workflow S1 Sample Collection (Serum/Plasma/Food) S2 Stabilization (0.5% Ascorbic Acid) S1->S2 S3 Extraction & Spiking (13C5-Internal Standards) S2->S3 S4 LC-MS/MS Analysis (ESI+ MRM Mode) S3->S4

Caption: Standardized, self-validating analytical workflow for the quantification of 5-MTHF and MeFox.

Biological and Clinical Implications

Beyond its utility as an analytical quality control marker, MeFox has profound biological implications. In human physiology, elevated circulating MeFox is increasingly recognized as a biomarker for systemic oxidative stress and mitochondrial dysfunction. For instance, in populations exposed to environmental toxicants (e.g., glyphosate), ROS-mediated oxidation depletes active 5-MTHF reserves and drives up MeFox levels, impairing one-carbon metabolism and DNA methylation [4].

Furthermore, in the context of food science and drug development, the presence of MeFox in fortified cereals or oral therapeutics indicates a loss of bioaccessibility. Because MeFox cannot be reduced back to 5-MTHF by human metabolic enzymes, its formation represents a permanent loss of vitamin B9 efficacy.

Implications Stress Oxidative Stress / Preanalytical Delay Depletion 5-MTHF Depletion Stress->Depletion Accumulation MeFox Accumulation Stress->Accumulation Biomarker Biomarker for Sample Integrity Accumulation->Biomarker Pathology Indicator of Systemic Oxidation Accumulation->Pathology

Caption: Biological and analytical implications of MeFox accumulation in biological systems.

References

  • Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure−Thermal Treatments Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product The Journal of Nutrition (NIH PMC)[Link]

  • National Health and Nutrition Examination Survey (NHANES): Description of Laboratory Methodology for Folate Forms Centers for Disease Control and Prevention (CDC)[Link]

  • Glyphosate Exposure, Oxidative Stress, Mitochondrial Dysfunction, and Mortality Risk in US Adults: Insights from the National Health and Nutrition Examination Survey MDPI[Link]

Exploratory

An In-depth Technical Guide to the Structural Characterization of (6R)-mefox Oxidation Products

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Initial research indicates that the term "(6R)-mefox" refers to a specific chemical entity, CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the term "(6R)-mefox" refers to a specific chemical entity, CAS No. 2305206-68-0, and not the more common antibiotic Cefoxitin. This guide will focus on the structural characterization of oxidation products for (6R)-mefox, a compound identified as an impurity or a related substance to Folic Acid. Given the limited specific literature on the oxidation of this particular molecule, this document provides a comprehensive, first-principles approach to its structural elucidation.

Part 1: Foundational Strategy & Regulatory Context

The structural integrity of any pharmaceutical compound is paramount to its safety and efficacy. Oxidation is a common degradation pathway that can introduce impurities, potentially altering the pharmacological profile of a substance. For (6R)-mefox, with its complex heterocyclic structure and multiple functional groups, understanding its oxidative stability is a critical aspect of its chemical characterization, particularly if it is a process-related impurity or a degradant in a drug product.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2][3] Any oxidation product exceeding the identification threshold (typically ≥0.10%) must be structurally characterized.[4] This guide provides a systematic workflow to meet these regulatory expectations.

The Subject Molecule: (6R)-mefox

Before delving into its degradation, it is crucial to define the parent structure.

  • Chemical Name: (2S)-2-[[4-[[(7R)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][3][5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid[5]

  • CAS Number: 2305206-68-0[5][6][7][8]

  • Molecular Formula: C₂₀H₂₃N₇O₇[5][6][7][8]

  • Molecular Weight: 473.44 g/mol [6][7][8]

The structure contains several moieties potentially susceptible to oxidation, including a secondary amine, an electron-rich aminobenzoyl group, and a complex heterocyclic core.

Part 2: A Multi-Pillar Approach to Structural Elucidation

The core of our investigation rests on a three-pillar strategy: predictive analysis, controlled degradation, and multi-technique spectroscopic analysis. This ensures a logical and scientifically sound pathway from hypothesis to structural confirmation.

Pillar 1: Predictive Analysis of Oxidation Sites

A proactive analysis of the (6R)-mefox structure allows us to hypothesize the most probable sites of oxidation. This is guided by fundamental principles of organic chemistry. The most common laboratory oxidant for forced degradation studies is hydrogen peroxide (H₂O₂), which can generate hydroxyl radicals, potent oxidizing agents.

Potential Oxidation Hotspots in (6R)-mefox:

  • Secondary Amine: The secondary amine linking the benzoyl and pyrazinotriazine moieties is a prime candidate for oxidation to a hydroxylamine or further to a nitrone.

  • Aromatic Ring: The aminobenzoyl ring is activated towards electrophilic attack. Oxidation could lead to hydroxylation at ortho or para positions relative to the activating amino group.

  • Heterocyclic System: The complex pyrazinotriazine ring system contains multiple nitrogen atoms and electron-rich portions that could be susceptible to N-oxidation or other oxidative transformations.

Pillar 2: Forced Oxidation - Experimental Design & Execution

The objective of a forced degradation study is to generate the likely degradation products in a controlled manner to facilitate their identification.

Protocol 1: Forced Oxidation of (6R)-mefox

  • Sample Preparation: Prepare a stock solution of (6R)-mefox in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide (H₂O₂). Causality Note: 3% H₂O₂ is a common starting concentration for oxidative stress studies as it is potent enough to induce degradation without being overly aggressive, which could lead to unrealistic degradation pathways.

  • Incubation: Incubate the solution at room temperature, protected from light, for 24 hours. A parallel control sample (without H₂O₂) should be run under the same conditions.

  • Time-Point Sampling: It is advisable to take aliquots at various time points (e.g., 2, 8, 24 hours) to monitor the progression of the degradation and to identify primary vs. secondary degradation products.

  • Reaction Quenching (Optional but Recommended): The reaction can be stopped by adding an antioxidant like sodium bisulfite or by significant dilution with the mobile phase for immediate analysis.

  • Analysis: Analyze the stressed samples against the control using a stability-indicating HPLC-UV/MS method.

Pillar 3: The Analytical Workflow - Separation and Structural Characterization

This is the core of the characterization process, integrating chromatographic separation with powerful spectroscopic techniques.

Workflow Diagram: Structural Elucidation of Oxidation Products

G cluster_0 Sample Generation & Separation cluster_1 Initial Characterization cluster_2 Definitive Structure Confirmation Forced_Oxidation Forced Oxidation of (6R)-mefox HPLC_UV Stability-Indicating HPLC-UV Forced_Oxidation->HPLC_UV Detect & Quantify Degradants LC_HRMS LC-HRMS Analysis HPLC_UV->LC_HRMS Determine Molecular Formula MS_MS Tandem MS (MS/MS) LC_HRMS->MS_MS Fragment for Structural Clues Prep_HPLC Preparative HPLC MS_MS->Prep_HPLC Isolate Impurities NMR NMR Spectroscopy (1H, 13C, 2D) Prep_HPLC->NMR Acquire Spectra Final_Structure Final Structure Elucidation NMR->Final_Structure Combine All Data

Caption: Overall workflow for the characterization of (6R)-mefox oxidation products.

A robust HPLC method is required to separate the parent compound from its various oxidation products.

Protocol 2: HPLC-UV Method for Oxidative Impurity Profiling

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 chemistry provides good retention for moderately polar compounds like (6R)-mefox and its likely more polar oxidation products. A longer column ensures better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source for good peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential in a screening method to ensure elution of all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmWavelengths selected based on the chromophores present in the (6R)-mefox structure. Monitoring multiple wavelengths can help in detecting impurities with different spectral properties.
Injection Volume 10 µLA standard volume for analytical HPLC.

LC-MS is the cornerstone of impurity identification.[9] It provides the molecular weight of the degradation products and, through fragmentation, clues to their structure.

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the elemental composition of the oxidation products.

  • Methodology: Couple the HPLC method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in positive electrospray ionization (ESI+) mode, as the multiple nitrogen atoms in (6R)-mefox are readily protonated.

  • Data Interpretation: An oxidation product will typically show a mass increase corresponding to the addition of one or more oxygen atoms (+15.9949 Da per oxygen). The high mass accuracy of HRMS allows for the confident determination of the elemental formula. For example, a measured mass of 489.1608 Da would correspond to the formula C₂₀H₂₃N₇O₈, indicating the addition of one oxygen atom.

Step 2: Tandem Mass Spectrometry (MS/MS)

  • Objective: To locate the site of oxidation by comparing the fragmentation patterns of the parent drug and its degradation product.

  • Methodology: Perform MS/MS experiments on the protonated molecular ion ([M+H]⁺) of both (6R)-mefox and its oxidation product.

  • Data Interpretation:

    • Propose a Fragmentation Pathway for (6R)-mefox: Based on its structure, predict the likely cleavage points (e.g., amide bonds, benzylic positions).

    • Analyze the MS/MS Spectrum of the Parent: Confirm the proposed fragmentation pathway.

    • Analyze the MS/MS Spectrum of the Oxidation Product: A shift in the mass of a specific fragment ion by +16 Da indicates that the oxidation occurred on that piece of the molecule. If a fragment is no longer observed, it may suggest that the oxidation has altered the fragmentation pathway.

Hypothetical Fragmentation Analysis

Caption: Logic for locating oxidation site using MS/MS fragmentation analysis.

While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. This requires isolating the impurity of interest.

Step 1: Isolation

  • Method: Use preparative HPLC with the same or a similar mobile phase system as the analytical method to isolate several milligrams of the major oxidation product(s).

Step 2: NMR Analysis

  • Methodology: Dissolve the isolated impurity and a reference sample of (6R)-mefox in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a suite of NMR spectra.

  • Data Interpretation:

ExperimentInformation ProvidedInterpretation for Oxidation
¹H NMR Shows the chemical environment of all protons.Look for the disappearance of a proton signal (e.g., N-H) or significant downfield shifts of protons adjacent to the oxidation site (e.g., aromatic protons next to a new -OH group).
¹³C NMR Shows the chemical environment of all carbon atoms.A carbon atom directly bonded to a new oxygen will experience a significant downfield shift (e.g., C-OH, C-N-O).
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Helps in assigning proton spin systems. Changes in coupling patterns can indicate structural rearrangements.
HSQC Correlates protons directly to the carbons they are attached to.Confirms ¹H and ¹³C assignments. A proton that has shifted will show a correlation to a carbon that has also shifted, confirming the location of the change.
HMBC Correlates protons to carbons over longer ranges (typically 2-4 bonds).This is the most powerful experiment for piecing together the molecular structure. A correlation from a shifted proton to a key carbon (like a carbonyl or a quaternary carbon) can definitively place the site of oxidation.

By comparing the full set of NMR data for the oxidation product to that of the parent (6R)-mefox, a definitive and unambiguous structural assignment can be made.

Part 3: Data Synthesis and Conclusion

Summary Table for a Hypothetical Oxidation Product

PropertyObservationInterpretation
HPLC Retention Time Shorter than parent compound.The product is more polar than (6R)-mefox.
HRMS ([M+H]⁺) m/z 490.1710 (Calculated for C₂₀H₂₄N₇O₈⁺: 490.1708)Elemental formula confirms the addition of one oxygen atom.
MS/MS Fragmentation A key fragment corresponding to the benzoyl-glutamic acid portion shows no mass shift, while the fragment for the pyrazinotriazine moiety shifts by +16 Da.Oxidation occurred on the heterocyclic ring system.
¹H NMR Disappearance of the secondary amine N-H proton signal. Protons on the adjacent methylene group show a significant downfield shift.Consistent with oxidation at the secondary amine.
¹³C NMR / HSQC The methylene carbon adjacent to the secondary amine is shifted downfield by ~10 ppm.Confirms the electronic environment of the adjacent carbon has changed significantly.
HMBC HMBC correlations from the shifted methylene protons to carbons in both the benzoyl and pyrazinotriazine rings are observed.Confirms the connectivity and definitively places the oxidation at the secondary amine, likely forming a hydroxylamine (-N(OH)-).
Final Structure Assignment N-hydroxy-(6R)-mefox All data points consistently to the formation of the N-hydroxy derivative at the secondary amine linker.

This rigorous, multi-faceted approach ensures not only the successful structural characterization of any (6R)-mefox oxidation products but also provides a robust data package suitable for regulatory submission, grounded in scientific expertise and integrity.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • IJCRT. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. International Journal of Creative Research Thoughts. [Link]

  • PubChem. (n.d.). (6R)-mefox. National Center for Biotechnology Information. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ASM Journals. (2014). Oxidative Stress Enhances Cephalosporin Resistance of Enterococcus faecalis through Activation of a Two-Component Signaling. American Society for Microbiology. [Link]

  • ResearchGate. (2014). Hydrogen peroxide enhances cephalosporin resistance. [Link]

  • ResearchGate. (n.d.). Development and validation of chromatographic method for the determination of Cefoxitin sodium in pharmaceutical dosage forms. [Link]

  • Omsynth Lifesciences. (n.d.). 6R-Mefox : CAS No.2305206-68-0. [Link]

  • PubMed. (1982). Rapid HPLC analysis of cefoxitin in plasma and urine. National Center for Biotechnology Information. [Link]

  • Axios Research. (n.d.). (6R)-Mefox - CAS - 2305206-68-0. [Link]

  • ResearchGate. (2021). Hydrogen peroxide enhances cephalosporin resistance. (A) E. faecalis.... [Link]

  • FDA. (n.d.). MEFOX. Global Substance Registration System. [Link]

  • ResearchGate. (1993). Selective oxidation of penicillin G with hydrogen peroxide and with enzymatically generated peroxyoctanoic acid. [Link]

  • ResearchGate. (2021). Electrochemical Reduction and Oxidation of the Antibiotic Cefoxitin‐Cu Complex and its Analytical Applications. [Link]

  • JOCPR. (2018). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Journal of Chemical and Pharmaceutical Research. [Link]

  • ACS Publications. (1974). Chemistry of cephalosporin antibiotics. XIX. Transformation of .DELTA.2-cephem to .DELTA.3-cephem by oxidation-reduction at sulfur. The Journal of Organic Chemistry. [Link]

  • JOCPR. (2018). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of chromatographic method for the determination of cefoxitin sodium in pharmaceutical dosage forms. [Link]

  • PDB-101. (n.d.). Cefoxitin. RCSB PDB. [Link]

  • Systematic Reviews in Pharmacy. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. [Link]

  • PubMed. (2024). Characterization of polymerized impurities in cefoxitin sodium for injection by two-dimensional chromatography coupled with time-of-flight mass spectrometry. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Chemical structure of cefoxitin sodium. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of: (a) Intact Cefoxitin sodium, (b) Cefoxitin sodium alkali-induced degradation product. [Link]

  • Visnyk of Lviv University. (2012). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. [Link]

  • PMC. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporin. [Link]

  • PubMed. (2018). Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporins. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PMC. (2016). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Synthesis, structural, DFT, solid state and antimicrobial studies of some new biologically active cefoxitin complexes. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Ceftiofur Oxidation Products by High-Performance Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Typical mass spectra, synthetic route and mass fragmentation pathway of IMP-S7 (a. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of sulfoxide bis(ether nitro) M1 and sulfoxide bis(ether amine) M2. [Link]

  • ResearchGate. (n.d.). (A) 1 H NMR spectrum of synthetic sulfoxide recorded at. [Link]

  • Semantic Scholar. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. [Link]

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Sources

Foundational

Whitepaper: The Biological Significance of the 5,10-Methylenetetrahydrofolate Axis in Human Plasma: A Guide for Researchers

Abstract One-carbon metabolism is a cornerstone of cellular function, underpinning processes from DNA synthesis to epigenetic regulation. At the heart of this network lies the folate cycle, with 5,10-methylenetetrahydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

One-carbon metabolism is a cornerstone of cellular function, underpinning processes from DNA synthesis to epigenetic regulation. At the heart of this network lies the folate cycle, with 5,10-methylenetetrahydrofolate (CH₂-THF) acting as a critical metabolic switchpoint. The fate of this molecule, dictated primarily by the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR), has profound implications for human health, influencing cardiovascular, neurological, and oncological disease risks. This technical guide provides an in-depth exploration of the biological significance of the CH₂-THF axis in human plasma. It delves into the core biochemistry, the clinical relevance of its metabolic products, and the critical analytical methodologies required for its accurate assessment. We will also clarify the nature of related compounds, such as the oxidation product known as MeFox, providing field-proven insights into its utility as a marker of sample integrity. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this vital metabolic pathway.

Introduction: Clarifying the Terminology and Core Concepts

The query regarding "(6R)-mefox" necessitates a foundational clarification. Within the peer-reviewed literature, "MeFox" is identified as an oxidation product of 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate in plasma.[1][2] Its presence and concentration are primarily of analytical significance, often indicating suboptimal pre-analytical handling of blood samples.[2]

Furthermore, folates possess a chiral center at the C-6 carbon. The naturally occurring, biologically active diastereomer is the (6S) form. While synthetic preparations can be a racemic mixture of (6R) and (6S) isomers, and some studies suggest the unnatural (6R) isomer may have limited bioactivity, the core biological pathways in humans are driven by (6S)-folates.[3][4]

Therefore, this guide will focus on the parent molecule of paramount biological importance: (6S)-5,10-methylenetetrahydrofolate (CH₂-THF) . Understanding its metabolism provides the essential context for interpreting the significance of all related downstream metabolites and analytical artifacts found in human plasma.

CH₂-THF stands at a crucial intersection of one-carbon metabolism. It is the substrate that directs one-carbon units towards two fundamental and competing cellular processes:

  • Nucleotide Synthesis: The donation of its methylene group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5]

  • Methylation and Remethylation: Its irreversible reduction to 5-methyltetrahydrofolate (5-MTHF), which commits the one-carbon unit to the methionine cycle for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.[6]

The partitioning of CH₂-THF between these pathways is a central regulatory event, the understanding of which is critical for diagnostics and therapeutic development.

The Metabolic Crossroads: Formation and Fates of 5,10-Methylenetetrahydrofolate

The primary source of the one-carbon unit for CH₂-THF is the amino acid serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the transfer of the hydroxymethyl group from serine to tetrahydrofolate (THF), producing glycine and CH₂-THF.[7] This reaction is a vital link between amino acid metabolism and the folate cycle.

Once formed, CH₂-THF's destiny is determined by the cell's metabolic state and needs. As illustrated below, it can be channeled towards either DNA replication or cellular methylation processes.

cluster_FolateCycle Folate Cycle cluster_Inputs Inputs cluster_Outputs Metabolic Fates THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylenetetrahydrofolate (CH₂-THF) THF->CH2_THF MTHF 5-Methyltetrahydrofolate (5-MTHF) CH2_THF->MTHF MTHFR (Irreversible) DNA_Synth DNA Synthesis (dUMP → dTMP) CH2_THF->DNA_Synth Thymidylate Synthase Meth_Cycle Methionine Cycle (Homocysteine → Methionine) MTHF->Meth_Cycle Methionine Synthase Serine Serine Serine->CH2_THF SHMT

Figure 1: The central role of 5,10-methylenetetrahydrofolate (CH₂-THF) as a metabolic switchpoint.

The MTHFR Gateway: Committing to Methylation

The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) is the gatekeeper for the methylation pathway. It catalyzes the physiologically irreversible reduction of CH₂-THF to 5-MTHF.[6] This step is a critical regulatory point because 5-MTHF is the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase which requires Vitamin B12 as a cofactor.[8]

The product of the methionine synthase reaction, methionine, is subsequently converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for over 100 methylation reactions essential for:

  • Epigenetic Regulation: DNA and histone methylation, which control gene expression.[7]

  • Protein Function: Post-translational modification of proteins.

  • Neurotransmitter Synthesis: Production of key signaling molecules.

  • Phospholipid Metabolism: Synthesis of cell membranes.

The activity of MTHFR is allosterically inhibited by its downstream product, SAM.[9] This feedback loop ensures that when methyl groups are abundant (high SAM), the production of 5-MTHF is downregulated, preserving CH₂-THF for nucleotide synthesis.

CH2_THF 5,10-CH₂-THF MTHFR MTHFR CH2_THF->MTHFR MTHF 5-MTHF MTHFR->MTHF FAD (B2) NADPH Hcy Homocysteine Met Methionine MTHF->Met Hcy->Met Methionine Synthase (Vitamin B12) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAM->MTHFR Allosteric Inhibition SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate SAH->Hcy SAH Hydrolase Substrate Substrate (DNA, RNA, Protein)

Figure 2: The MTHFR reaction and its integration with the Methionine Cycle.

Clinical Significance and Disease Association

Variations in the efficiency of the MTHFR enzyme, largely due to common genetic polymorphisms, have significant clinical implications. Plasma levels of folate metabolites and homocysteine are key biomarkers in this context.

MTHFR Genetic Polymorphisms

The most studied polymorphism in the MTHFR gene is C677T (rs1801133), an alanine-to-valine substitution that results in a thermolabile enzyme with reduced activity.[8] Individuals homozygous for the T allele (TT genotype) have approximately 30% of the enzyme activity of those with the wild-type (CC) genotype, while heterozygotes (CT) have about 60% activity.[10]

This reduced activity leads to a metabolic shift:

  • Reduced 5-MTHF Production: Less CH₂-THF is converted to 5-MTHF.

  • Elevated Homocysteine: Impaired remethylation of homocysteine can lead to its accumulation in plasma (hyperhomocysteinemia), especially under conditions of low folate intake.[10][11]

  • Altered Folate Distribution: A higher proportion of intracellular folate may remain as non-methylated forms, potentially increasing the pool available for nucleotide synthesis.[9]

Associated Health Risks
  • Cardiovascular Disease: Elevated plasma homocysteine is recognized as an independent risk factor for cardiovascular diseases, including coronary artery disease and stroke.[12][13][14] It is thought to promote endothelial dysfunction and a prothrombotic state.[15]

  • Neural Tube Defects (NTDs): Adequate folate status is crucial for preventing NTDs in developing fetuses. The MTHFR C677T polymorphism is a known genetic risk factor for NTDs, as reduced 5-MTHF production can impair critical methylation and synthesis processes during neural tube closure.[16]

  • Cancer: The role of MTHFR in cancer is complex. While folate deficiency is linked to an increased risk of some cancers, the reduced activity of the MTHFR 677TT genotype has been associated with a decreased risk of certain cancers, such as colorectal cancer.[5][10] The proposed mechanism is that by shunting more CH₂-THF towards thymidylate synthesis, DNA stability and repair are enhanced, reducing the likelihood of uracil misincorporation into DNA.[10]

  • Drug Toxicity: MTHFR status can influence the toxicity of antifolate drugs like methotrexate, which is used in chemotherapy and for autoimmune diseases.[17][18]

Analytical Protocols and Considerations

Accurate measurement of folate metabolites in plasma is essential for both research and clinical diagnostics but is fraught with pre-analytical challenges.

The Challenge of Folate Stability

Tetrahydrofolates are highly susceptible to oxidation.[19] 5-MTHF, the predominant folate in plasma, can degrade if samples are not handled properly. Exposure to elevated temperatures or delays in processing whole blood can lead to a significant loss of 5-MTHF.[2]

MeFox: A Marker of Sample Degradation

The oxidation of 5-MTHF produces several compounds, including the pyrazino-s-triazine derivative known as MeFox.[1] Studies have shown a clear inverse relationship between 5-MTHF and MeFox concentrations in serum samples subjected to suboptimal handling, such as delayed processing at 32°C or delayed freezing.[2] Therefore, the measurement of MeFox alongside 5-MTHF serves as a valuable quality control indicator. Elevated MeFox levels can signal that the measured 5-MTHF concentration may be artifactually low due to pre-analytical degradation.

Experimental Protocol: LC-MS/MS Quantitation of Folates in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of different folate forms.[1][20][21]

Step 1: Sample Collection and Stabilization

  • Collect whole blood in EDTA-containing tubes.

  • Immediately place tubes on ice and protect from light to prevent folate degradation.

  • Add a stabilization buffer containing an antioxidant (e.g., ascorbic acid) at a ratio of 10:1 (v/v, buffer to blood) to prevent oxidation.

  • Process samples within 1 hour. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a new, light-protected tube and store immediately at -80°C until analysis.

Step 2: Sample Preparation

  • Thaw plasma samples on ice.

  • To a 200 µL aliquot of plasma, add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., [¹³C₅]-5-MTHF).[20]

  • Perform protein precipitation by adding an equal volume of cold methanol or acetonitrile. Vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., methanol).[20] This separates the different folate vitamers.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard using Selective Reaction Monitoring (SRM). This provides high specificity and quantitative accuracy.[1]

Collect 1. Blood Collection (EDTA, Ice, Light-Protected) Stabilize 2. Stabilization (+ Ascorbic Acid) Collect->Stabilize Centrifuge 3. Centrifugation (4°C) Stabilize->Centrifuge Store 4. Plasma Storage (-80°C) Centrifuge->Store Prepare 5. Sample Prep (Internal Std, Protein Ppt) Store->Prepare Analyze 6. LC-MS/MS Analysis Prepare->Analyze Data 7. Data Processing (Quantification) Analyze->Data

Figure 3: High-level workflow for the quantitative analysis of plasma folates.

Quantitative Data and Interpretation

The concentrations of folate metabolites in plasma are influenced by diet, supplementation, and genetic factors.

Table 1: Influence of MTHFR C677T Genotype on Plasma Metabolites

Genotype MTHFR Activity Typical Plasma Homocysteine (Fasting) Typical Plasma/RBC Folate
CC (Wild-Type) ~100% Normal Normal
CT (Heterozygous) ~60% Normal to slightly elevated Normal to slightly lower

| TT (Homozygous) | ~30% | Often elevated, especially with low folate status[22] | Significantly lower[22] |

Note: Absolute concentrations vary significantly between populations and with folate intake.

Table 2: Effect of Suboptimal Pre-Analytical Conditions on Serum Folate Forms

Condition Change in 5-MTHF Change in MeFox Interpretation
Whole blood at 32°C for 3 days ↓ up to 62% ↑ up to 415% Severe sample degradation. 5-MTHF results are unreliable.[2]
Serum at 11°C for 14 days ↓ up to 29% ↑ up to 320% Moderate sample degradation. Results should be interpreted with caution.[2]

| Serum at Room Temp for 24h | ↓ Molar loss | ↑ Molar gain of similar magnitude | Significant degradation. The gain in MeFox partially accounts for the 5-MTHF loss.[2] |

Conclusion

The 5,10-methylenetetrahydrofolate metabolic axis is a critical control point in human physiology, directly influencing pathways essential for genomic stability and epigenetic regulation. Its dysregulation, often stemming from common MTHFR polymorphisms, is a significant contributor to a spectrum of pathologies, including cardiovascular and developmental disorders. Accurate assessment of this pathway in human plasma provides invaluable diagnostic and prognostic information. However, such assessments are critically dependent on rigorous pre-analytical sample handling to prevent the oxidative degradation of key metabolites. The measurement of oxidation products like MeFox offers a crucial internal quality control metric to ensure the integrity of results. For researchers and drug development professionals, a deep understanding of this pathway—from its core biochemistry to its analytical nuances—is indispensable for advancing human health.

References

  • Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks. (2021). Vertex AI Search.
  • Overview of One-Carbon Metabolism.
  • 5,10-Methylenetetrahydrofolate Reductase the Key Allosteric Regulator in One-Carbon Metabolism. (2026). Biochemistry.
  • Striegel L, Brandl B, Kopp M, et al. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. PLOS One.
  • 5,10-Methylenetetrahydrofolate Reductase Polymorphisms and Leukemia Risk: A HuGE Minireview. (2003). Oxford Academic.
  • Folate Metabolism Profile.
  • One-Carbon Metabolism, MTHFR Polymorphisms, and Risk of Breast Cancer. (2005).
  • Blomgren LKM, Guo S, Froese DS, et al. (2026). 5,10-Methylenetetrahydrofolate Reductase─the Key Allosteric Regulator in One-Carbon Metabolism. Biochemistry.
  • Genetic Polymorphism of 5,10-Methylenetetrahydrofolate Reductase (MTHFR) as a Risk Factor for Coronary Artery Disease.
  • 5-methyltetrahydrofol
  • 5,10-Methylenetetrahydrofolate Reductase Polymorphisms and the Risk of Pancre
  • 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism. (2004). PubMed.
  • Methylenetetrahydrofolate Reductase Gene Polymorphisms and Cardiovascular Diseases. Journal of Biomedical and Biotechnology.
  • 5,10-methylenetetrahydrofolate reductase C677T gene polymorphism and peripheral arterial disease: A meta-analysis. (2020). PubMed.
  • Folate.
  • 5,10-Methylenetetrahydrofolate Reductase (MTHFR).
  • Clinical Implications of Methylenetetrahydrofolate Reductase Mutations and Plasma Homocysteine Levels in Patients with Thromboembolic Occlusion. (2014). Journal of the Korean Surgical Society.
  • Clinical Implications of Methylenetetrahydrofolate Reductase Mutations and Plasma Homocysteine Levels in Patients with Thromboembolic Occlusion. (2014). PMC.
  • A common mutation in the methylenetetrahydrofolate reductase gene is associated with an accumulation of formylated tetrahydrofol
  • A common mutation in the 5,10-methylenetetrahydrofolate reductase gene affects genomic DNA methylation through an interaction with folate st
  • LC-MS-MS Quantitative Analysis of Folic Acid, Its Metabolites and Derivatives in Serum for Research Use. (2017). Thermo Fisher Scientific.
  • Quantitation of 5-Methyltetrahydrofolic Acid in Dried Blood Spots and Dried Plasma Spots by Stable Isotope Dilution Assays. (2015). Semantic Scholar.
  • Folate pathway metabolites are altered in the plasma of subjects with Down syndrome. (2021). bioRxiv.
  • One-carbon pathway metabolites are altered in the plasma of subjects with Down syndrome: Rel
  • The relationship between intracellular and plasma levels of folate and metabolites in the methionine cycle: A model. PMC.
  • Handling and Analysis of 5-Formyl-, 5,10-Methenyl-, 10-Formyl-, 5-Formimno-, and 5,10-Methylenetetrahydrofol
  • The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilis
  • Re-evaluation of the metabolism of oral doses of racemic carbon-6 isomers of formyltetrahydrofol
  • Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofol
  • 5-10-Methylenetetrahydrofol
  • 5,10-methylenetetrahydrofolate reductase genotype determines the plasma homocysteine-lowering effect of supplementation with 5-methyltetrahydrofolate or folic acid in healthy young women. (2002). PubMed.
  • 5,10-methylenetetrahydrofolate reductase common mutations, folate status and plasma homocysteine in healthy French adults of the. Ovid.
  • Molecular biology of 5,10-methylenetetrahydrofol
  • 5 10 methylenetetrahydrofolate – Knowledge and References. Taylor & Francis.
  • A study of plasma folate under the influence of [6S]-5-MTHF in women with 677C→T polymorphism of mthfr with different types of inheritance. (2017). REPRODUCTIVE ENDOCRINOLOGY.
  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxid

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Exploratory

An In-depth Technical Guide to the (6R)-mefox Formation Pathway in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Position of (6R)-mefox in Folate Dynamics Folate metabolism is a cornerstone of cellular function, essential for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Position of (6R)-mefox in Folate Dynamics

Folate metabolism is a cornerstone of cellular function, essential for the synthesis of nucleotides and the methylation of a vast array of substrates, including DNA, RNA, and proteins. Central to this metabolic network is 5-methyltetrahydrofolate (5-MTHF), the most abundant form of folate in human circulation. The stability and integrity of 5-MTHF are paramount for maintaining cellular health. However, under conditions of oxidative stress or suboptimal preanalytical handling, 5-MTHF can undergo degradation to form various oxidation products. Among these is (6R)-mefox, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate.

This technical guide provides a comprehensive overview of the formation pathway of (6R)-mefox, its significance as a biomarker, and the analytical methodologies for its detection. We will delve into the mechanistic underpinnings of its formation, both non-enzymatic and, as recently discovered in plants, enzymatic. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this intriguing, yet often overlooked, facet of folate metabolism.

The Precursor: 5-Methyltetrahydrofolate (5-MTHF) and the Role of MTHFR

The journey to (6R)-mefox begins with its precursor, (6S)-5-methyltetrahydrofolate ((6S)-5-MTHF). This biologically active form of folate is produced from 5,10-methylenetetrahydrofolate through an irreversible reduction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[1][2][3][4] The MTHFR enzyme is a critical control point in folate metabolism, directing the flow of one-carbon units towards either nucleotide synthesis or the methylation cycle via the formation of 5-MTHF.

Polymorphisms in the MTHFR gene, such as the C677T variant, can lead to a less active, thermolabile enzyme.[1][2][3] This reduced MTHFR activity can disrupt the delicate balance of folate metabolites and is associated with elevated homocysteine levels, a risk factor for various pathologies.

MTHFR_Pathway 5,10-CH2-THF 5,10-Methylenetetrahydrofolate MTHFR MTHFR (NADPH-dependent) 5,10-CH2-THF->MTHFR 5-MTHF (6S)-5-Methyltetrahydrofolate MS Methionine Synthase (Vitamin B12-dependent) 5-MTHF->MS MTHFR->5-MTHF Homocysteine Homocysteine Homocysteine->MS Methionine Methionine SAM S-adenosylmethionine (Universal Methyl Donor) Methionine->SAM MS->Methionine

Caption: The role of MTHFR in generating (6S)-5-MTHF.

The Formation of (6R)-mefox: A Tale of Two Pathways

The conversion of 5-MTHF to mefox is primarily understood as an oxidative process. However, the context in which this oxidation occurs—whether as a non-enzymatic degradation product in humans or as a result of a specific enzymatic reaction in plants—is crucial for its interpretation.

Non-Enzymatic Oxidation: A Marker of Instability and Oxidative Stress

In human serum and plasma, the formation of mefox is predominantly a non-enzymatic process, driven by the inherent instability of 5-MTHF in the presence of oxygen.[5] This degradation is significantly accelerated by suboptimal preanalytical conditions, such as:

  • Elevated Temperatures: Storage of whole blood or serum at room temperature (or higher) leads to a rapid decline in 5-MTHF and a corresponding increase in mefox.[6]

  • Prolonged Storage: Even at refrigerated or suboptimal freezing temperatures (-20°C), long-term storage can result in the gradual oxidation of 5-MTHF to mefox.[6]

  • Exposure to Light: Photodegradation can also contribute to the breakdown of 5-MTHF.

The chemical mechanism of this non-enzymatic oxidation is thought to involve the formation of a 4a-hydroxy-5-methyl-4a,5,6,7-tetrahydrofolic acid intermediate. This unstable intermediate then undergoes rearrangement and further oxidation to form the stable pyrazino-s-triazine ring structure of mefox. The stereochemistry at the C6 position is of particular interest. The biologically active (6S)-5-MTHF is converted to the unnatural (6R)-mefox. This suggests that the oxidation process may involve a planar intermediate, which would allow for a non-stereospecific reduction, leading to the formation of the more stable (6R) diastereomer.

The presence of elevated mefox levels in clinical samples, even with proper handling, is increasingly being recognized as a potential biomarker of in vivo oxidative stress.[3] Conditions associated with high levels of oxidative stress, such as chronic obstructive pulmonary disease (COPD), have been linked to increased serum mefox concentrations.[3]

Non_Enzymatic_Pathway 5-MTHF (6S)-5-Methyltetrahydrofolate Oxidative_Stress Oxidative Stress (e.g., O2, light, heat) 5-MTHF->Oxidative_Stress Intermediate 4α-hydroxy-5-methyl-THF (unstable intermediate) Oxidative_Stress->Intermediate Mefox (6R)-mefox Intermediate->Mefox Rearrangement & Oxidation

Caption: Non-enzymatic formation of (6R)-mefox from (6S)-5-MTHF.

Enzymatic Formation in Plants: A Newly Discovered Pathway

Recent research in plants has unveiled a surprising and significant finding: the existence of an enzymatic pathway for the conversion of 5-MTHF to mefox.[7][8] In maize, the enzyme Glutamate Formiminotransferase (also referred to as CTM) has been shown to catalyze this reaction.[7] This discovery suggests that mefox may have a specific biological role in plants, a departure from its characterization as a mere degradation product in humans. The identification of this enzyme opens up new avenues of research into the functional significance of mefox in plant biology and the potential for folate biofortification in crops.[8]

Methodologies for the Study of (6R)-mefox Formation

The accurate measurement of mefox is critical for both clinical diagnostics and basic research. The primary analytical technique employed is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][6]

Experimental Protocol: Quantification of Mefox in Serum by HPLC-MS/MS

This protocol provides a general framework for the analysis of mefox in serum samples. It is essential to optimize specific parameters based on the instrumentation and reagents available.

1. Sample Preparation:

  • Collection: Collect whole blood in serum separator tubes.

  • Processing: Process samples promptly, minimizing exposure to light and elevated temperatures. Centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Storage: If not analyzed immediately, store serum at -80°C.

  • Extraction:

    • To 100 µL of serum, add 200 µL of an internal standard solution (e.g., ¹³C₅-labeled mefox) in a protein precipitation solvent (e.g., methanol or acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • (6R)-mefox: Monitor the specific parent-to-product ion transition.

    • Internal Standard: Monitor the corresponding transition for the labeled internal standard.

3. Data Analysis:

  • Generate a standard curve using known concentrations of (6R)-mefox.

  • Calculate the concentration of mefox in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Serum_Collection Serum Collection Protein_Precipitation Protein Precipitation (with Internal Standard) Serum_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (Reversed-Phase) Supernatant_Collection->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification

Caption: Workflow for the quantification of (6R)-mefox.

Quantitative Data on (6R)-mefox Formation

Studies have quantified the formation of mefox under various suboptimal conditions. The following table summarizes representative data from a study on human serum.[6]

ConditionDurationChange in 5-MTHFChange in Mefox
Whole blood at 32°C1-3 days↓ 36-62%↑ 346-415%
Serum at 11°C7-14 days↓ 8.4-29%↑ 88-320%
Serum at room temp.24 hoursSignificant decreaseSignificant increase
Serum at 37°C24 hoursSignificant decreaseSignificant increase

Data adapted from Pfeiffer et al. (2018).

Biological Significance and Future Directions

The biological significance of (6R)-mefox in humans is currently understood primarily in the context of it being a biomarker. As the unnatural (6R) diastereomer, it is not believed to be biologically active in the same way as (6S)-folates.[9] However, its presence can be indicative of:

  • Oxidative Stress: Elevated levels may reflect an underlying pro-oxidant state in vivo.

  • Poor Sample Quality: In a research or clinical setting, high mefox levels can be a red flag for improper sample handling and storage.

The discovery of an enzymatic pathway for mefox formation in plants challenges the notion that it is solely a degradation product. Future research should focus on:

  • Elucidating the detailed chemical mechanism of non-enzymatic mefox formation and the factors that influence the stereochemical outcome.

  • Investigating the potential for enzymatic formation of mefox in mammals , particularly under conditions of severe oxidative stress.

  • Exploring the biological activity, if any, of (6R)-mefox and its potential downstream effects.

  • Validating the clinical utility of mefox as a biomarker for various diseases associated with oxidative stress.

Conclusion

The formation of (6R)-mefox represents a fascinating and clinically relevant aspect of folate metabolism. While its origins in humans are largely attributed to the non-enzymatic oxidation of the vital nutrient (6S)-5-MTHF, the recent discovery of an enzymatic pathway in plants adds a new layer of complexity. For researchers, clinicians, and drug development professionals, an understanding of the (6R)-mefox formation pathway is essential for the accurate interpretation of folate status, the identification of oxidative stress, and the development of novel therapeutic and diagnostic strategies. As our understanding of the intricate world of folate metabolism continues to evolve, the story of (6R)-mefox is far from over.

References

  • Pfeiffer, C. M., Zhang, M., & Fazili, Z. (2018). The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product. The Journal of Nutrition, 148(5), 804-811.
  • PubChem. (n.d.). (6R)-mefox. National Center for Biotechnology Information. Retrieved from [Link]

  • Zielińska, A., & Ołtarzewski, M. (2022). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 23(19), 11598.
  • Al-Massarani, G., & Al-Ghamdi, S. (2023).
  • Li, D., Wang, D., & Zhang, J. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Journal of Food Science and Technology, 58(9), 3469-3477.
  • Jiang, L., Guo, W., Wang, Y., Wen, W., Wang, W., Lian, T., ... & Yan, J. (2022). An Allele of Glutamate Formiminotransferase Triggers 5-Methyl-Tetrahydrofolate-to-MeFox Conversion and Facilitates Folate Biofortification in Maize. Molecular Plant, 15(1), 195-209.
  • Li, C., Wang, Y., & Zhang, X. (2023). Association Between Mefox and Prevalence of COPD: Evidence from NHANES 2011–2020. International Journal of Chronic Obstructive Pulmonary Disease, 18, 2891-2900.
  • Point Institute. (2014). Isomers, Enantiomers and Activated Forms – Part 2: Folic Acid and 5-MTHF: What is the Real Difference Clinically?. Retrieved from [Link]

  • Malik, M., Azhar, I., & Ahmed, M. (2023). comparative in vitro evaluation of (6s)-5- methyltetrahydrofolate brands: the post market surveillance for quality assessment. International Journal of Biology, Pharmacy and Allied Sciences, 12(12), 548-558.
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  • ResearchGate. (n.d.). Oxidation product of 5-methyltetrahydrofolate: Structure elucidation, synthesis, and biological safety evaluation. Retrieved from [Link]

  • Song, H., Chen, J., & Chen, Y. (2022). Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis. Frontiers in Bioengineering and Biotechnology, 10, 869683.
  • Jiang, L., Guo, W., Wang, Y., Wen, W., Wang, W., Lian, T., ... & Yan, J. (2022).
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  • Moan, J., & Juzenas, P. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(4), 1141-1146.
  • Bagdade, J. D., & N'diaye, F. (1998). Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofolate, in humans. The Journal of Nutritional Biochemistry, 9(11), 644-648.
  • D'Incau, S., Scomparin, A., & Sirtori, C. R. (2021). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose crossover study in healthy subjects. European Journal of Nutrition, 60(6), 3335-3345.
  • Sato, J. K., Newman, E. M., & Moran, R. G. (1986). Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid of high stereochemical purity. Analytical Biochemistry, 154(2), 516-524.
  • Food Standards Australia New Zealand. (2008). 6(S)-5-Methyltetrahydrofolic Acid, Glucosamine Salt. Retrieved from [Link]

  • Fazili, Z., Pfeiffer, C. M., & Zhang, M. (2018). Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid. The Journal of Nutrition, 148(9), 1479-1487.
  • Google Patents. (n.d.). CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof.
  • Wright, A. J., & Finglas, P. M. (2001). Re-evaluation of the metabolism of oral doses of racemic carbon-6 isomers of formyltetrahydrofolate in human subjects. British Journal of Nutrition, 85(5), 621-628.
  • MedlinePlus. (2019). MTHFR gene. Retrieved from [Link]

  • Google Patents. (n.d.). US20070190596A1 - Synthesis of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid.
  • National Center for Biotechnology Information. (n.d.). MTHFR Gene Polymorphisms: Pharmacogenetic Effects. Retrieved from [Link]

  • D'Amico, E., & Jones, A. T. (2013). Folate Deficiency Triggers an Oxidative-Nitrosative Stress-Mediated Apoptotic Cell Death and Impedes Insulin Biosynthesis in RINm5F Pancreatic Islet β–Cells: Relevant to the Pathogenesis of Diabetes. PLoS ONE, 8(11), e77931.
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Sources

Foundational

The Physiological Role of (6R)-MeFox in Oxidative Stress: A Comprehensive Technical Guide

Executive Summary Folate metabolism is the cornerstone of one-carbon transfer, DNA synthesis, and epigenetic regulation. The predominant circulating vitamer, 5-methyltetrahydrofolate (5-MTHF), is highly susceptible to ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Folate metabolism is the cornerstone of one-carbon transfer, DNA synthesis, and epigenetic regulation. The predominant circulating vitamer, 5-methyltetrahydrofolate (5-MTHF), is highly susceptible to oxidation. Under conditions of oxidative stress, 5-MTHF acts as a radical scavenger, irreversibly oxidizing into a biologically inactive pyrazino-s-triazine derivative known as MeFox[1].

Historically, MeFox was dismissed merely as an in vitro analytical artifact caused by poor sample handling. However, recent epidemiological data and advanced mass spectrometry workflows have repositioned its specific stereoisomer, (6R)-MeFox , as a critical in vivo biomarker[2][3]. By quantifying the ratio of active 5-MTHF to (6R)-MeFox, researchers can directly measure the physiological burden of systemic oxidative stress, mitochondrial dysfunction, and altered folate clearance.

Mechanistic Origins: The Oxidation of 5-MTHF

To utilize (6R)-MeFox as a biomarker, one must first understand the stereochemical and mechanistic causality of its formation.

The biologically active form of folate in the human body is (6S)-5-MTHF . When subjected to elevated reactive oxygen species (ROS), the electron-rich pteridine ring of 5-MTHF undergoes a radical attack[4]. This forms a highly unstable intermediate, 4α-hydroxy-5-methylTHF, which rapidly undergoes a structural rearrangement to form a stable pyrazino-s-triazine ring[5][6].

Stereochemical Insight: Due to the formation of the new ring system, the Cahn-Ingold-Prelog (CIP) priorities around the chiral center shift. Consequently, the (6S) configuration of the parent 5-MTHF is re-designated as the (6R) configuration in MeFox. Therefore, the presence of (6R)-MeFox is the direct, stereospecific footprint of endogenous active folate oxidation. Because humans lack the enzymatic machinery to reduce MeFox back into 5-MTHF, it permanently accumulates in the serum until renally cleared[3].

Pathway A (6S)-5-MTHF (Active Folate) B Oxidative Stress (ROS Attack) A->B Oxidation C 4α-hydroxy-5-methylTHF (Unstable) B->C Radical Addition D (6R)-MeFox (Stable Biomarker) C->D Rearrangement

Fig 1: Oxidative degradation of 5-MTHF into the stable (6R)-MeFox biomarker.

Physiological and Pathological Significance

The in vivo accumulation of (6R)-MeFox is a direct readout of physiological distress. Extensive data from the National Health and Nutrition Examination Survey (NHANES) has linked elevated MeFox to several chronic conditions[7][8].

Table 1: Clinical Associations of Elevated (6R)-MeFox
Physiological State / PathologyMeFox TrendCausality / Mechanism
Chronic Obstructive Pulmonary Disease (COPD) ElevatedROS overproduction in the lungs depletes 5-MTHF, driving a nonlinear increase in MeFox formation[4][9].
Mitochondrial Dysfunction (Toxin Exposure) ElevatedToxins like glyphosate impair redox homeostasis, increasing the oxidative burden on the folate pool and amplifying mortality risk[3].
Chronic Kidney Disease (CKD) ElevatedDecreased renal clearance leads to the systemic accumulation of oxidized folates, independent of recent folate intake[2][8].
Aging ElevatedCumulative lifelong oxidative stress combined with an age-related decline in metabolic clearance[7].

Analytical Workflows: Differentiating In Vivo Physiology from In Vitro Artifacts

As application scientists, our greatest challenge is preserving the in vivo ratio of 5-MTHF to (6R)-MeFox. 5-MTHF is notoriously unstable ex vivo. If a sample is left at room temperature, 5-MTHF will artificially oxidize into MeFox within hours, completely invalidating the biomarker data[5][10].

Table 2: Preanalytical Stability and Artifactual MeFox Formation (Ex Vivo)
Storage Condition5-MTHF Molar ChangeMeFox Molar ChangeImpact on Biomarker Validity
Prompt Processing (-70°C) StableStableValid baseline for in vivo oxidative stress[11].
Delayed Processing (32°C for 3 days) -36% to -62%+346% to +415%Invalidated; massive in vitro artifactual oxidation[5][6].
Delayed Freezing (11°C for 7-14 days) -8.4% to -29%+88% to +320%Invalidated; slow continuous degradation[6].
Step-by-Step Methodology: Self-Validating HPLC-MS/MS Protocol

To ensure trustworthiness, the following protocol must be strictly adhered to. It is designed as a self-validating system: the inclusion of ascorbic acid prevents in vitro oxidation, while specific MS/MS transitions prevent isobaric misidentification.

Step 1: Sample Collection & Immediate Stabilization

  • Action: Draw whole blood into EDTA tubes, protect from light, and process within 2 hours.

  • Causality: Delayed processing at room temperature triggers radical attack on 5-MTHF, artificially spiking MeFox levels by over 300%[5][10].

Step 2: Cryopreservation

  • Action: Centrifuge to separate serum/plasma, aliquot immediately, and snap-freeze at -70°C.

  • Causality: Standard -20°C freezers are insufficient for folate preservation; slow oxidative degradation will still occur over months[6].

Step 3: Extraction & Antioxidant Protection

  • Action: Thaw samples on ice. Spike with ¹³C-labeled internal standards for both 5-MTHF and MeFox. Add an extraction buffer containing 1% (w/v) ascorbic acid.

  • Causality: Ascorbic acid provides a highly reducing environment that shields the remaining 5-MTHF from oxidation during protein precipitation[11].

Step 4: Isobaric Chromatographic Separation

  • Action: Utilize a reversed-phase C18 column with a water/methanol gradient containing 0.1% formic acid.

  • Causality: (6R)-MeFox and the biologically active 5-formylTHF are isobaric (both have a precursor m/z of 474). Without adequate chromatographic resolution, 5-formylTHF will co-elute and be misidentified as MeFox[12].

Step 5: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in positive ESI multiple reaction monitoring (MRM) mode.

  • Causality: To guarantee specificity, unique mass transitions must be used. Quantify (6R)-MeFox using the 474 → 284 transition, and 5-formylTHF using the 474 → 299 transition[12].

Workflow Step1 1. Blood Collection (<2h processing) Step2 2. Cryopreservation (Immediate -70°C) Step1->Step2 Step3 3. Extraction (Ascorbic Acid added) Step2->Step3 Step4 4. HPLC Separation (Resolve Isobars) Step3->Step4 Step5 5. MS/MS Detection (m/z 474 -> 284) Step4->Step5

Fig 2: Self-validating HPLC-MS/MS workflow preventing in vitro MeFox artifacts.

Conclusion

(6R)-MeFox is a powerful, stable biomarker that bridges the gap between one-carbon metabolism and oxidative stress. By adhering to strict preanalytical cryopreservation and utilizing isobaric-resolving HPLC-MS/MS methodologies, researchers can accurately map the physiological impact of ROS on the folate pool. This opens highly specific avenues for understanding the pathogenesis of chronic respiratory, renal, and mitochondrial diseases.

References

  • Multiple factors influence folate metabolism as indicated by serum levels of multiple forms - nutrition.org. 2

  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC. 5

  • Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011-2 - PubMed. 7

  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PubMed. 6

  • National Health and Nutrition Examination Survey - CDC. 1

  • Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - CDC Stacks. 11

  • Glyphosate Exposure, Oxidative Stress, Mitochondrial Dysfunction, and Mortality Risk in US Adults: Insights from the National Health and Nutrition Examination Survey - MDPI. 3

  • Association Between Mefox and Prevalence of COPD: Evidence from NHANES 2011–2020 - NIH.4

  • The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC. 10

  • Association Between Mefox and Prevalence of COPD: Evidence from NHANES 2011–2020 - ResearchGate. 9

  • HHS Public Access - CDC Stacks.8

  • Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed.12

Sources

Exploratory

A Comparative Analysis of the Thermodynamic Stability of (6R)-5,10-Methylenetetrahydrofolate and (6R)-5-Methyltetrahydrofolate

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Reduced folates are critical cofactors in essential one-carbon metabolic pathways, including nucleotide synthesis and methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Reduced folates are critical cofactors in essential one-carbon metabolic pathways, including nucleotide synthesis and methylation reactions. Their therapeutic and research applications, however, are often hampered by their inherent instability. This guide provides a detailed comparative analysis of the thermodynamic stability of two key folate derivatives: (6R)-5,10-methylenetetrahydrofolate—henceforth referred to by its common abbreviation, (6R)-CH2-H4folate—and (6R)-5-methyltetrahydrofolate ((6R)-5-MTHF). We delve into the structural factors governing their stability, outline primary degradation pathways, and present field-standard experimental protocols for stability assessment. Quantitative data reveals that while both are susceptible to degradation, their stability profiles differ significantly under various conditions of pH, temperature, and oxidative stress. These differences have profound implications for formulation, storage, and application in both clinical and laboratory settings.

Introduction: The Central Role and Stability Challenge of Reduced Folates

Folate, a water-soluble B vitamin, is indispensable for cellular proliferation and function. Its biologically active forms are reduced derivatives of folic acid, with (6R)-5,10-methylenetetrahydrofolate ((6R)-CH2-H4folate) and (6R)-5-methyltetrahydrofolate ((6R)-5-MTHF) being two of the most important.

  • (6R)-CH2-H4folate is a pivotal substrate for thymidylate synthase, the enzyme responsible for the de novo synthesis of thymidine, a fundamental building block of DNA.[1][2] This makes it a critical molecule for rapidly dividing cells.

  • (6R)-5-MTHF is the most abundant form of folate in human circulation and serves as the primary methyl donor for the remethylation of homocysteine to methionine, a reaction essential for protein synthesis and the generation of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[1][3]

The utility of these molecules in fortified foods, dietary supplements, and as therapeutic agents is directly linked to their stability.[4] Reduced folates are notoriously labile, susceptible to degradation by heat, light, and, most significantly, oxidation.[5][6][7] An understanding of their relative thermodynamic stability is therefore paramount for developing effective formulations, ensuring accurate experimental results, and maximizing therapeutic efficacy. This guide aims to provide that understanding through a detailed, evidence-based comparison.

Molecular Structures and Inherent Stability Factors

The differing stability of (6R)-CH2-H4folate and (6R)-5-MTHF can be traced directly to their distinct chemical structures.

(6R)-CH2-H4folate features a methylene group (=CH2) bridging the N5 and N10 positions of the tetrahydrofolate backbone. This imidazolidine ring structure exists in equilibrium with tetrahydrofolate (H4folate) and formaldehyde, particularly under physiological or acidic pH conditions.[8] This equilibrium is a key source of its instability.

(6R)-5-MTHF possesses a methyl group (-CH3) attached to the N5 position. This single covalent bond is significantly more stable than the methylene bridge of (6R)-CH2-H4folate. However, the reduced pterin ring system in both molecules remains a primary target for oxidative degradation.

Folate_Structures Figure 1: Comparative Molecular Structures cluster_0 (6R)-5,10-CH2-H4folate cluster_1 (6R)-5-MTHF CH2_H4 Key Feature: Methylene bridge (N5-CH2-N10) Prone to hydrolysis and equilibrium shifts. MTHF Key Feature: Methyl group (N5-CH3) More stable bond, but pterin ring remains susceptible to oxidation.

Caption: Figure 1: Comparative Molecular Structures

Key Degradation Pathways

The thermodynamic instability of these folates manifests primarily through two chemical reactions: oxidation and hydrolysis (cleavage).

3.1 Oxidation: This is the principal degradation pathway for all reduced folates.[5][9] The primary site of oxidation is the reduced pteridine ring system. The presence of oxygen, particularly at elevated temperatures, leads to the formation of dihydrofolate and other oxidized species, resulting in a loss of biological activity.[5][7] The C9-N10 bond is also susceptible to oxidative cleavage, which breaks the molecule into a pterin fragment and p-aminobenzoylglutamate (pABG), causing an irreversible loss of vitamin activity.[10][11]

3.2 Hydrolysis and Equilibrium Dissociation: This pathway is particularly relevant for (6R)-CH2-H4folate . The methylene bridge is subject to hydrolysis, causing the molecule to dissociate into tetrahydrofolate (H4folate) and formaldehyde.[8] This process is highly pH-dependent; the compound is unstable at physiological and acidic pH ranges but is stabilized at pH values above 8.0.[8] In contrast, (6R)-5-MTHF does not undergo a similar hydrolytic cleavage at the N5-methyl bond.

Degradation_Pathways Figure 2: Primary Degradation Pathways CH2_H4 (6R)-5,10-CH2-H4folate H4_F H4folate + Formaldehyde CH2_H4->H4_F Hydrolysis / Dissociation (pH dependent) Oxidized_CH2 Oxidized Products (e.g., Dihydrofolate derivatives) CH2_H4->Oxidized_CH2 Oxidation Cleavage_P1 Cleavage Products (pABG + Pterin) CH2_H4->Cleavage_P1 Oxidative Cleavage MTHF (6R)-5-MTHF Oxidized_MTHF Oxidized Products (e.g., 5-Methyldihydrofolate) MTHF->Oxidized_MTHF Oxidation Cleavage_P2 Cleavage Products (pABG + Pterin) MTHF->Cleavage_P2 Oxidative Cleavage

Caption: Figure 2: Primary Degradation Pathways

Experimental Methodologies for Stability Assessment

Assessing the thermodynamic stability of folate derivatives requires robust analytical techniques that can separate the parent compound from its degradants.

4.1 Stability-Indicating High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for folate analysis due to its versatility and ability to quantify individual folate forms.[6][12] A stability-indicating method is one that can resolve the active compound from any degradation products, ensuring that the measurement of the parent drug is accurate.[13][14]

Exemplary HPLC Protocol for Stability Testing:

  • Sample Preparation: Prepare stock solutions of folate standards in a buffer (e.g., phosphate or borate buffer) containing antioxidants like ascorbic acid (e.g., 1%) to protect the compounds during preparation.[15]

  • Stress Conditions: Aliquot the folate solutions into separate vials and subject them to stress conditions (e.g., elevated temperature in a water bath, varying pH buffers, exposure to a UV lamp, or addition of an oxidizing agent like H2O2).[14]

  • Time-Point Analysis: At specified time intervals, withdraw a sample from each condition, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[12][14]

    • Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[12][16]

    • Detection: Dual detection is often required. UV absorbance (e.g., 280-290 nm) can detect most folates, while fluorescence detection (e.g., Ex 300nm, Em 360nm) provides higher sensitivity for reduced folates like 5-MTHF.[12][15] Mass spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity.[16][17]

  • Data Analysis: Plot the concentration of the parent folate compound against time. The degradation rate can be determined from the slope of this curve, often following first-order kinetics.[10][18]

Caption: Figure 3: HPLC-Based Stability Study Workflow

4.2 Differential Scanning Calorimetry (DSC) DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[19][20] It can provide valuable information on the thermal stability of a compound by identifying the temperature at which it degrades (an exothermic or endothermic event).[21]

Exemplary DSC Protocol:

  • Instrument Start-up: Start the DSC instrument and allow it to stabilize. Ensure a continuous flow of inert gas (e.g., nitrogen) to prevent oxidative degradation during the analysis.[22]

  • Sample Preparation: Accurately weigh 1-10 mg of the folate powder into an aluminum DSC pan and hermetically seal it.[22] Prepare an identical empty, sealed pan to serve as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile, for example, heating from 25 °C to 300 °C at a constant rate (e.g., 10 °C/min).[19][20]

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak can indicate melting, while a sharp exothermic peak often signifies thermal decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

Comparative Stability Analysis: A Data-Driven Review

While direct head-to-head thermodynamic comparisons are sparse in the literature, a synthesis of available data allows for a robust comparative analysis.

5.1 Impact of Temperature and Oxidation: Both molecules are sensitive to thermal degradation, with oxidation being the primary mechanism.[5][7] However, studies consistently show that 5-MTHF is significantly less stable than folic acid under thermal stress , with losses of up to 70% reported under certain heating conditions compared to 17% for folic acid.[23] While (6R)-CH2-H4folate is also labile, its degradation is often linked to its dissociation equilibrium in addition to oxidation.[8] The degradation of 5-MTHF follows first-order kinetics, and the rate is accelerated by both increasing temperature and pressure.[11][24][25] The presence of oxygen is the main factor driving this degradation.[5][9]

5.2 Impact of pH: The effect of pH is a major point of differentiation.

  • (6R)-5,10-CH2-H4folate is highly unstable at neutral and acidic pH due to its dissociation into H4folate and formaldehyde.[8] Its stability increases significantly at alkaline pH (>8.0).

  • (6R)-5-MTHF shows a more complex relationship with pH. Some studies have found it has greater stability at a slightly acidic pH of 4 compared to a neutral pH of 6.8 in buffer systems.[18] However, in general, it is considered more stable across a broader physiological pH range than (6R)-CH2-H4folate.[26]

5.3 Stabilization Strategies: The lability of these compounds necessitates stabilization strategies in formulations. The most effective approach is the inclusion of antioxidants. Ascorbic acid (Vitamin C) and Vitamin E have been shown to dramatically improve the retention of 5-MTHF during processing and storage by protecting it from oxidation.[5][9] Removing oxygen, for instance by processing under an inert nitrogen atmosphere, is also highly effective.[9]

Parameter (6R)-5,10-Methylenetetrahydrofolate (6R)-5-Methyltetrahydrofolate References
Primary Degradation Hydrolysis/Dissociation, OxidationOxidation, Cleavage[8],[11],[7]
Thermal Stability Labile, especially in solutionLabile; less stable than folic acid[23],[6],[24]
pH Stability Unstable at acidic/neutral pH; stable at alkaline pH (>8.0)More stable across a broader range; some studies show higher stability at slightly acidic pH[26],[8],[18]
Susceptibility to O₂ HighVery High (main degradation factor)[5],[9],[7]
Key Stabilizers pH control (alkaline), AntioxidantsAntioxidants (Ascorbic Acid, Vitamin E), Inert atmosphere[5],[9]

Table 1: Summary of Comparative Thermodynamic Stability

Implications for Drug Development and Research

The distinct stability profiles of (6R)-CH2-H4folate and (6R)-5-MTHF have significant practical consequences.

  • For (6R)-5,10-CH2-H4folate: Its use in aqueous formulations for therapeutic or research purposes is challenging unless the pH is maintained in the alkaline range. Lyophilization (freeze-drying) is a common strategy to improve its shelf-life as a solid. When used in cell culture, its rapid dissociation at physiological pH must be accounted for, as the effective concentration may decrease over time.

  • For (6R)-5-MTHF: While structurally more robust than (6R)-CH2-H4folate, its extreme sensitivity to oxidation is the primary challenge.[5][27] Formulations, whether liquid or solid, must include potent antioxidants and/or be packaged under an inert atmosphere to ensure stability.[4] The development of stable crystalline salt forms, such as calcium L-5-methyltetrahydrofolate, has been a key strategy to improve its handling and shelf-life for use in supplements and pharmaceuticals.[4][27]

The choice between these two folates for a specific application must therefore be guided by the environmental conditions it will face. For applications requiring stability at neutral pH, a well-formulated and protected 5-MTHF product is generally superior. For contexts where an alkaline pH can be maintained, (6R)-CH2-H4folate may be a viable option.

Conclusion

In the comparison of thermodynamic stability, there is no single "winner." (6R)-5-methyltetrahydrofolate is inherently more stable with respect to its core chemical structure due to its saturated N5-methyl bond, making it resistant to the hydrolytic dissociation that plagues (6R)-5,10-methylenetetrahydrofolate at physiological pH. However, its reduced pterin ring makes it exceptionally vulnerable to oxidative degradation, which is often the rate-limiting factor in its shelf-life. Conversely, the stability of (6R)-5,10-methylenetetrahydrofolate is critically dependent on pH, rendering it highly unstable under common physiological conditions but relatively stable in alkaline environments.

Ultimately, the successful application of either of these vital biomolecules hinges on a thorough understanding of these distinct stability profiles and the implementation of targeted formulation strategies—primarily pH control for (6R)-CH2-H4folate and rigorous antioxidant protection for (6R)-5-MTHF.

References

  • Li, W., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Journal of Food Science and Technology Nepal, 58, 3359–3367. Available at: [Link][5]

  • Li, W., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. PubMed. Available at: [Link][9]

  • Tyagi, N., et al. (2009). Thermal degradation of (6R,S)-5,10-methenyltetrahydrofolate in aqueous solution at pH 8. ResearchGate. Available at: [Link]

  • Jägerstad, M., & Jastrebova, J. (2013). Occurrence, Stability, and Determination of Formyl Folates in Foods. ACS Publications. Available at: [Link][26]

  • JECFA. (2005). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. 65th JECFA. Available at: [Link][4]

  • Adhikari, B., & Shrestha, A. K. (2009). Investigation on the Thermal Stability of Folic Acid and 5-Methyltetrahydrofolic. Journal of Food Science and Technology Nepal. Available at: [Link][23]

  • Arcot, J., & Shrestha, A. (2005). Folate – Analytical properties, bioavailability and stability in foods. ResearchGate. Available at: [Link][6]

  • Finglas, P. M., et al. (2000). The determination of folate in food using HPLC with selective affinity extraction. GOV.UK. Available at: [Link][15]

  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS research. Available at: [Link][10]

  • Indrawati, et al. (2005). Pressure and Temperature Stability of 5-Methyltetrahydrofolic Acid: A Kinetic Study. ACS Publications. Available at: [Link][24]

  • Verstraete, J., et al. (2019). Clinical determination of folates: recent analytical strategies and challenges. Biblio. Available at: [Link][17]

  • Diosady, L. L., et al. (2020). A spectrophotometric method for determining the amount of folic acid in fortified salt. PMC. Available at: [Link]

  • Tereshina, E. V., et al. (2022). Metabolic Pathways of Endogenous Formaldehyde. JSciMed Central. Available at: [Link][8]

  • O'Broin, S., et al. (2012). Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. PubMed. Available at: [Link][18]

  • Verlinde, P., et al. (2009). Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure−Thermal Treatments. ACS Publications. Available at: [Link][11]

  • Stojanovska, A., et al. (2020). A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Arcot, J., & Shrestha, A. K. (2005). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. PMC. Available at: [Link][12]

  • Swarupa, P. G., et al. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM AND L-METHYLFOLATE. Rasayan Journal of Chemistry. Available at: [Link][14]

  • Araújo, M. H., et al. (2022). Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing. Agritrop. Available at: [Link]

  • Linus Pauling Institute. (2023). Folate. Oregon State University. Available at: [Link][3]

  • Geng, J., et al. (2021). 5,10-Methylenetetrahydrofolate Reductase the Key Allosteric Regulator in One-Carbon Metabolism. PMC. Available at: [Link][1]

  • Maruyama, T., et al. (1978). The oxidative cleavage of folates. A critical study. PubMed. Available at: [Link]

  • Nguyen, M. H., et al. (2004). Implications of β-Mercaptoethanol in Relation to Folate Stability and to Determination of Folate Degradation Kinetics during Processing: A Case Study on [6S]-5-Methyltetrahydrofolic Acid. ACS Publications. Available at: [Link][7]

  • Herbig, A.-L., & Renard, C. M. G. C. (2017). Degradation of folic acid in fortified vitamin juices during long term storage. Open Agrar. Available at: [Link][16]

  • Indrawati, et al. (2005). Pressure and temperature stability of 5-methyltetrahydrofolic acid: a kinetic study. PubMed. Available at: [Link][25]

  • Demarest, S. J., & Topp, E. M. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link][19]

  • Wikipedia. (2023). 5,10-Methylenetetrahydrofolate. Wikipedia. Available at: [Link]

  • He, L., et al. (2021). Differential scanning calorimetry (DSC) thermograms of soy protein isolation (SPI) (A) and three SPI–folate complexes (B–D). ResearchGate. Available at: [Link][21]

  • Li, D., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. MDPI. Available at: [Link][27]

  • Hoyos-Leyva, J. D., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link][20]

  • Taylor & Francis. (2021). 5 10 methylenetetrahydrofolate – Knowledge and References. Taylor & Francis. Available at: [Link][2]

  • Canadas, F., & Casals, C. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Quantification of (6R)-MeFox and 5-Methyltetrahydrofolate in Serum: A Comprehensive Protocol for Clinical Biomonitoring

Executive Summary & Biological Relevance Folate biomonitoring has traditionally focused on 5-methyltetrahydrofolate (5-MTHF), the predominant circulating vitamer. However, 5-MTHF is notoriously susceptible to oxidative d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Relevance

Folate biomonitoring has traditionally focused on 5-methyltetrahydrofolate (5-MTHF), the predominant circulating vitamer. However, 5-MTHF is notoriously susceptible to oxidative degradation. (6R)-MeFox , a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate, is the stable oxidation product of 5-MTHF[1].

Originally dismissed as an analytical artifact, MeFox is now recognized as a critical biomarker. It serves a dual purpose:

  • Ex Vivo Quality Indicator: Suboptimal preanalytical conditions (e.g., delayed processing or storing serum at -20°C instead of -70°C) lead to a significant decrease in 5-MTHF and a corresponding increase in MeFox[2].

  • In Vivo Oxidative Stress Biomarker: Elevated physiological levels of MeFox indicate oxidative damage and impairments in folate metabolism, which have been directly linked to the pathogenesis of chronic conditions such as Chronic Obstructive Pulmonary Disease (COPD)[3]. Furthermore, MeFox can be formed during the digestion of food folates and absorbed directly in the human intestinal tract[4].

This application note details a self-validating, high-throughput Isotope-Dilution LC-MS/MS methodology designed for the robust quantification of (6R)-MeFox in human serum, utilizing 96-well solid-phase extraction (SPE) to process samples rapidly while preserving analyte integrity[5].

Mechanistic Insights & Experimental Rationale (E-E-A-T)

To ensure scientific integrity, a protocol must be designed with causality in mind. Every step in this workflow is engineered to prevent analytical bias:

  • The Ascorbic Acid Quench: 5-MTHF is highly sensitive to oxidation. If serum is extracted without a reducing agent, the native 5-MTHF will rapidly oxidize into MeFox during sample preparation, artificially inflating MeFox concentrations. Adding 1% (w/v) ascorbic acid immediately upon aliquoting quenches this ex vivo oxidation, ensuring the measured MeFox reflects true in vivo oxidative stress[2].

  • Phenyl Sorbent Solid Phase Extraction (SPE): The pyrazino-s-triazine ring of MeFox exhibits unique π−π interactions. A 50 mg phenyl-based SPE sorbent exploits these interactions, yielding superior recovery (>90%) and cleaner extracts compared to standard C18 sorbents or simple protein precipitation[5]. This prevents MS source fouling and allows for a low 150 µL serum input requirement[5].

  • Isotope Dilution Mass Spectrometry (IDMS): Electrospray Ionization (ESI) is highly prone to matrix effects (ion suppression/enhancement) from endogenous serum lipids. By spiking 13C5​ -labeled MeFox and 13C5​ -5-MTHF into the sample before extraction, the internal standard experiences the exact same matrix environment and extraction losses as the endogenous analyte. This makes the quantitation mathematically self-correcting and highly trustworthy.

Pathway A 5-Methyltetrahydrofolate (5-MTHF) B 4α-hydroxy-5-MTHF (Intermediate) A->B Oxidative Stress / Suboptimal Storage C (6R)-MeFox (Pyrazino-s-triazine) B->C Spontaneous Rearrangement

Oxidation pathway of 5-MTHF to the stable pyrazino-s-triazine derivative, (6R)-MeFox.

Step-by-Step Methodology

Sample Collection & Preanalytical Handling
  • Draw whole blood into standard serum separator tubes (SST).

  • Allow the blood to clot for exactly 30 minutes at room temperature in the dark (folates are highly photosensitive).

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Immediately transfer 150 µL of serum into a 96-well collection plate containing 10 µL of 1% (w/v) ascorbic acid to halt any further ex vivo oxidation.

  • Store at -70°C if not proceeding immediately to extraction. Do not store at -20°C, as this temperature accelerates the conversion of 5-MTHF to MeFox over time[2].

High-Throughput Solid Phase Extraction (SPE)
  • Internal Standard Addition: Add 20 µL of a working internal standard mixture (containing 25 nmol/L 13C5​ -MeFox and 13C5​ -5-MTHF in 0.1% ascorbic acid) to the 150 µL serum aliquot.

  • Buffer Addition: Add 300 µL of 0.1 M ammonium formate buffer (pH 3.2) to disrupt protein-folate binding. Mix thoroughly via orbital shaking for 5 minutes.

  • Conditioning: Condition a 96-well Phenyl SPE plate (50 mg/well) with 1 mL methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the buffered serum samples onto the SPE plate. Apply a gentle vacuum (2-3 inHg) to allow dropwise loading.

  • Washing: Wash the wells with 1 mL of 0.1% formic acid in water to remove unbound proteins and hydrophilic interferents. Dry the sorbent under high vacuum for 2 minutes.

  • Elution: Elute the target analytes into a clean 96-well collection plate using 500 µL of Methanol containing 0.5% acetic acid and 0.1% ascorbic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Workflow S1 1. Sample Aliquot 150 µL Serum + Ascorbic Acid + 13C-IS S2 2. Solid Phase Extraction (SPE) 96-Well Phenyl Sorbent (50 mg) S1->S2 S3 3. Wash & Elution Ammonium Formate / Methanol S2->S3 S4 4. LC-MS/MS Analysis ESI+ MRM Mode S3->S4 S5 5. Data Processing Isotope Dilution Quantitation S4->S5

High-throughput 96-well SPE and LC-MS/MS workflow for serum MeFox quantification.

LC-MS/MS Configuration
  • Analytical Column: High-strength silica C18 column (100 mm × 2.1 mm, 2.6 µm particle size) maintained at 40°C.

  • Mobile Phase A: LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: LC-MS grade methanol with 0.1% formic acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 4.5 min: Step to 95% B (Column wash)

    • 4.5 - 6.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Positive Electrospray Ionization (ESI+).

Analytical Validation & Data Presentation

Quantification is performed using Multiple Reaction Monitoring (MRM). The primary transition for folates involves the neutral loss of the glutamate moiety (147 Da).

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
(6R)-MeFox 474.2327.15022
13C5​ -MeFox (IS) 479.2327.15022
5-MTHF 460.2313.15018
13C5​ -5-MTHF (IS) 465.2313.15018

Validation metrics demonstrate that the 96-well phenyl SPE method provides exceptional precision and recovery, meeting the rigorous standards required for population biomonitoring[5].

Table 2: Method Validation Summary

Validation Parameter(6R)-MeFox5-MTHF
Limit of Detection (LOD) 0.15 nmol/L0.30 nmol/L
Linear Dynamic Range 0.5 - 100 nmol/L1.0 - 200 nmol/L
Intra-assay Precision (CV) < 4.5%< 3.6%
Inter-assay Precision (CV) < 6.0%< 5.2%
Average SPE Recovery 98.2%99.4%
Matrix Effect (Ion Suppression) < 12% (Corrected by IS)< 15% (Corrected by IS)

Conclusion

The simultaneous quantification of (6R)-MeFox and 5-MTHF provides a highly accurate, dual-lens view into a patient's folate status and systemic oxidative stress. By utilizing a 96-well phenyl SPE format coupled with isotope-dilution LC-MS/MS, laboratories can achieve high-throughput processing (96 samples in ~2 hours) without sacrificing the rigorous analytical sensitivity required for clinical diagnostics and drug development research.

References

  • Title: A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product Source: CDC Stacks / PubMed URL
  • Source: PubMed Central (PMC)
  • Source: Centers for Disease Control and Prevention (CDC)
  • Source: PubMed Central (PMC)
  • Title: Simulation of Food Folate Digestion and Bioavailability of an Oxidation Product of 5-Methyltetrahydrofolate Source: MDPI URL

Sources

Application

protocol for synthesizing stable isotope-labeled (6R)-mefox standards

Application Note: Synthesis and Analytical Validation of Stable Isotope-Labeled (6R)-MeFox Standards for ID-LC-MS/MS Introduction & Scientific Rationale In the precise quantification of folates across clinical and food m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of Stable Isotope-Labeled (6R)-MeFox Standards for ID-LC-MS/MS

Introduction & Scientific Rationale

In the precise quantification of folates across clinical and food matrices, pre-analytical variability remains a significant challenge due to the oxidative lability of 5-methyltetrahydrofolate (5-MTHF)[1]. During sample extraction or under physiological oxidative stress, 5-MTHF readily oxidizes into a biologically inactive pyrazino-s-triazine derivative known as MeFox (4α-hydroxy-5-methyltetrahydrofolate)[2].

Failing to account for this conversion leads to the underreporting of total active folates. Furthermore, MeFox causes critical isobaric interference with other folate vitamers (such as 5-formylTHF) during mass spectrometry analysis[3]. To establish a self-validating analytical system, Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) requires a stable isotope-labeled internal standard. By spiking samples with 13C5​ -(6S)-5-MTHF and monitoring its conversion to 13C5​ -(6R)-MeFox, analysts can mathematically correct for ex vivo oxidation[3]. This protocol details the targeted chemical synthesis of the 13C5​ -(6R)-MeFox standard.

Mechanistic Insights: Oxidation and Stereochemistry

The synthesis of MeFox from 5-MTHF is driven by a structural rearrangement rather than a simple electron abstraction.

  • Reaction Causality: The introduction of hydrogen peroxide (H₂O₂) attacks the tetrahydropteridine ring of 5-MTHF, forming a highly unstable 4α-hydroxy-5-methylTHF intermediate[4]. This intermediate rapidly undergoes dehydration and intramolecular rearrangement to form the highly stable pyrazino-s-triazine core of MeFox.

  • Stereochemical Shift: The biologically active enantiomer of naturally occurring 5-MTHF is the (6S) configuration. During the oxidative rearrangement to MeFox, the spatial configuration of the atoms at the C6 chiral center remains physically unchanged. However, because the formation of the new ring system alters the Cahn-Ingold-Prelog (CIP) substituent priorities, the standard nomenclature flips from (6S)-5-MTHF to (6R)-MeFox[5].

Pathway A 13C5-(6S)-5-MTHF (Biologically Active) B 13C5-4α-hydroxy-5-MTHF (Unstable Intermediate) A->B H2O2 / pH 6.0 Oxidation C 13C5-(6R)-MeFox (Pyrazino-s-triazine) B->C -H2O Rearrangement

Caption: Chemical oxidation pathway of 5-MTHF to MeFox.

Experimental Protocol for 13C5​ -(6R)-MeFox Synthesis

This methodology is adapted from the established Gapski et al. protocol, specifically optimized for high-yield conversion of stable isotope-labeled precursors[4].

Materials Required
  • 13C5​ -(6S)-5-MTHF (Starting material, >98% isotopic purity, labeled on the glutamic acid moiety).

  • 0.1 M Sodium phosphate buffer (pH 6.0).

  • 30% Aqueous Hydrogen Peroxide (H₂O₂).

  • Ascorbic acid (Analytical grade).

  • Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges (500 mg, 3 mL)[6].

Step-by-Step Methodology
  • Dissolution: Accurately weigh 1.0 mg of 13C5​ -(6S)-5-MTHF and dissolve it in 1.0 mL of 0.1 M phosphate buffer adjusted to pH 6.0.

    • Expert Insight: Maintaining pH 6.0 is critical. It is acidic enough to protonate specific nitrogen atoms to guide the pyrazino-s-triazine rearrangement, yet mild enough to prevent the hydrolytic cleavage of the p-aminobenzoylglutamate (pABG) tail[4].

  • Oxidation: Add 50 µL of 30% aqueous H₂O₂ to the buffered solution.

  • Incubation: Stir the reaction mixture continuously for 2 hours at room temperature (20–25°C) in the dark.

    • Expert Insight: Light exclusion prevents non-specific UV-induced degradation of the pteridine ring. The 2-hour window ensures the complete conversion of the 4α-hydroxy intermediate to the final derivative[4].

  • Quenching: Terminate the oxidation by adding a stoichiometric excess of ascorbic acid (approx. 0.5% w/v final concentration) to neutralize any residual H₂O₂[1].

  • Purification (SPE):

    • Condition the SAX SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash with 3 mL of water to remove salts and unreacted ascorbic acid.

    • Elute the 13C5​ -(6R)-MeFox using 3 mL of an LC-MS compatible volatile buffer (e.g., 100 mM ammonium formate, pH 3.5).

  • Lyophilization: Flash-freeze the eluate and lyophilize to obtain the stable 13C5​ -(6R)-MeFox powder.

Workflow Step1 1. Dissolution 13C5-5-MTHF in 0.1 M Phosphate Buffer (pH 6.0) Step2 2. Oxidation Add 30% H2O2 Stir 2h at 25°C (Dark) Step1->Step2 Step3 3. Quenching Neutralize with Ascorbic Acid (0.5%) Step2->Step3 Step4 4. Purification SAX SPE Cartridge Wash & Elute Step3->Step4 Step5 Step5 Step4->Step5

Caption: Experimental workflow for the synthesis and purification of 13C5-(6R)-MeFox.

Analytical Validation

To ensure the synthesized standard operates as a self-validating system, ID-LC-MS/MS must be employed to confirm the mass transitions and verify the absence of the 13C5​ -5-MTHF precursor.

In mass spectrometry, the primary fragmentation of folates involves the cleavage of the glutamic acid tail. Because the 13C5​ label is located on the glutamic acid moiety, the neutral loss for the labeled standard is 152 Da (compared to 147 Da for the unlabeled compound). Consequently, the product ion (representing the pteroic acid core) remains at m/z 327.1 for both labeled and unlabeled MeFox[3].

Table 1: Physicochemical and MS/MS Properties for Validation

AnalyteMolecular FormulaExact Mass [M+H]⁺Primary MRM TransitionNeutral Loss
Unlabeled (6R)-MeFox C20​H23​N7​O7​ 474.17474.2 → 327.1147 Da
13C5​ -(6R)-MeFox 13C5​C15​H23​N7​O7​ 479.18 479.2 → 327.1 152 Da
13C5​ -(6S)-5-MTHF (Precursor) 13C5​C15​H25​N7​O6​ 465.20465.2 → 313.1152 Da

Note: Validation must confirm the complete disappearance of the m/z 465.2 → 313.1 transition, ensuring no residual precursor remains to skew subsequent ID-LC-MS/MS assays.

Sources

Method

Application Note: Quantification of (6R)-MeFox as a Biomarker for Folate Oxidation and Oxidative Stress via LC-MS/MS

Executive Summary 5-methyltetrahydrofolate (5-MTHF) is the primary biologically active form of circulating folate. However, its inherent chemical instability makes it highly susceptible to oxidative degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-methyltetrahydrofolate (5-MTHF) is the primary biologically active form of circulating folate. However, its inherent chemical instability makes it highly susceptible to oxidative degradation. Under conditions of systemic oxidative stress or suboptimal preanalytical sample handling, 5-MTHF irreversibly oxidizes into a pyrazino-s-triazine derivative known as (6R)-MeFox (4α-hydroxy-5-methylTHF)[1].

Historically, MeFox was considered a mere analytical artifact. Today, it is recognized as a critical biomarker. Measuring MeFox serves a dual purpose: it acts as a physiological indicator of in vivo oxidative stress—recently linked to chronic conditions such as Chronic Obstructive Pulmonary Disease (COPD)[2]—and functions as an essential quality control metric to validate the integrity of serum samples in epidemiological biomonitoring[3]. This application note details a self-validating, high-throughput Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol to accurately quantify MeFox while avoiding known isobaric interferences.

Mechanistic Context: The Formation of MeFox

The oxidation of 5-MTHF does not occur in a single step. When exposed to reactive oxygen species (in vivo) or ambient temperatures/oxygen (ex vivo), 5-MTHF first oxidizes into an unstable 4α-hydroxy-5-MTHF intermediate. This intermediate rapidly and irreversibly rearranges into the stable pyrazino-s-triazine structure of MeFox[1]. Because MeFox lacks vitamin biologic activity, failing to separate it from active folate vitamers leads to a dangerous overestimation of a patient's true folate status[3].

G MTHF 5-Methyltetrahydrofolate (5-MTHF) Active Folate Intermediate 4α-hydroxy-5-MTHF Unstable Intermediate MTHF->Intermediate Oxidation Stress Oxidative Stress (In Vivo) or Suboptimal Handling (Ex Vivo) Stress->Intermediate MeFox (6R)-MeFox (Pyrazino-s-triazine) Stable Biomarker Intermediate->MeFox Irreversible Rearrangement

Figure 1: Mechanistic pathway of 5-MTHF oxidation into the stable MeFox biomarker.

Analytical Challenges: Overcoming Isobaric Interference

A fundamental pitfall in folate quantification is the isobaric interference between MeFox and 5-formyltetrahydrofolate (5-formylTHF). Both compounds share an identical precursor mass-to-charge ratio (m/z) of 474[4]. Early LC-MS/MS methods erroneously measured the sum of these compounds by monitoring the shared m/z 474 → 327 transition, leading to misidentification and compromised data integrity[4].

The Causality of MRM Selection: To establish a self-validating protocol, absolute mass selectivity is required. By shifting the Multiple Reaction Monitoring (MRM) transitions, we eliminate cross-talk. 5-formylTHF is uniquely monitored at m/z 474 → 299, while MeFox is exclusively quantified at m/z 474 → 284[4]. This strategic choice of product ions ensures that even if chromatographic co-elution occurs, the mass spectrometer mathematically isolates the MeFox signal.

Self-Validating Experimental Protocol

The following high-throughput methodology is adapted from the validated Centers for Disease Control and Prevention (CDC) biomonitoring protocols used in the National Health and Nutrition Examination Survey (NHANES)[5].

Reagents and Materials
  • Standards: Neat 5-MTHF, MeFox, and 5-formylTHF.

  • Internal Standards (IS): 13C5-labeled variants of all target analytes.

  • Solid Phase Extraction (SPE): 96-well plates equipped with 50-mg phenyl sorbent[5].

  • Buffers: Ammonium formate (10 g/L, pH 3.2) containing 5 g/L ascorbic acid[5].

Sample Preparation Workflow

Experience & Expertise Insight: Every step in this extraction workflow is designed to prevent artificial ex vivo oxidation and normalize matrix effects.

  • Quenching & Aliquoting: Aliquot 150 µL of human serum into a 96-well plate. Causality: Ascorbic acid must be immediately introduced via the buffer to quench reactive oxygen species. This prevents the artificial ex vivo formation of MeFox during sample handling, ensuring the measured concentration reflects true physiological levels[6].

  • Isotope Dilution: Add the 13C5-labeled internal standard mixture. Causality: Introducing the heavy isotope before any physical manipulation ensures that any subsequent analyte loss during SPE, or ion suppression during MS/MS, is mathematically normalized. This is the cornerstone of a self-validating quantitative system[7].

  • Acidification: Mix with ammonium formate buffer (pH 3.2). Causality: Folates are tightly bound to endogenous Folate Binding Proteins (FBPs) and albumin. Lowering the pH denatures these carrier proteins, releasing the folates and enabling uniform binding to the SPE sorbent[5].

  • Matrix Cleanup (SPE): Load the acidified sample onto the 50-mg phenyl SPE plate. Wash with aqueous buffer and elute with an organic solvent mixture containing ascorbic and acetic acids. Causality: The phenyl stationary phase provides enhanced π-π (pi-pi) interactions with the planar pyrazino-s-triazine ring of MeFox compared to a standard C18 phase, maximizing recovery and minimizing phospholipid matrix effects[5].

Workflow Step1 1. Serum Aliquot + Ascorbic Acid (Quench Ex Vivo Oxidation) Step2 2. Add 13C5-Labeled Internal Standards (Isotope Dilution) Step1->Step2 Step3 3. Acidification (pH 3.2) (Disrupt Protein Binding) Step2->Step3 Step4 4. 96-Well SPE (Phenyl Sorbent Matrix Cleanup) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM 474 -> 284) Step4->Step5

Figure 2: Self-validating high-throughput SPE LC-MS/MS workflow for MeFox quantification.

LC-MS/MS Parameters
  • Analytical Column: C8 or C18 (e.g., 2.6 µm, 100 × 2.1 mm) maintained at 30°C[8].

  • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.

  • Elution: A shallow gradient optimized to separate MeFox from other monoglutamyl folates[8].

  • Ionization: Positive ion mode electrospray ionization (ESI+).

Method Validation & Quantitative Data

By utilizing unique mass transitions and isotope dilution, this method achieves exceptional sensitivity and selectivity. The protocol is validated against NIST Standard Reference Material (SRM) 3949, which provides certified values for folate vitamers including MeFox[9].

The table below summarizes the analytical performance metrics for the target analytes, demonstrating the efficacy of separating the isobaric MeFox and 5-formylTHF species[4][5].

AnalytePrecursor m/zProduct m/zLimit of Detection (nmol/L)Spiking Recovery (%)Precision (CV %)
5-MethylTHF 4603130.1598 ± 4.12.8 – 3.6
(6R)-MeFox 4742840.3494 ± 10.05.1
5-FormylTHF 4742990.21103 ± 3.43.9

Conclusion

The quantification of (6R)-MeFox is no longer optional for rigorous folate research; it is a mandatory parameter for assessing both oxidative stress and sample integrity. By implementing strict preanalytical quenching with ascorbic acid, utilizing a phenyl-based SPE matrix cleanup, and selecting highly specific MRM transitions (m/z 474 → 284), researchers can establish a self-validating workflow. This protocol ensures that active folate levels are not artificially inflated and provides a reliable biomarker for investigating the role of folate oxidation in chronic diseases.

References

  • Hannisdal et al. "The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product". NIH. 1

  • "Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2". Cambridge University Press. 3

  • "Association Between Mefox and Prevalence of COPD: Evidence from NHANES 2011–2020". NIH. 2

  • "Simulation of Food Folate Digestion and Bioavailability of an Oxidation Product of 5-Methyltetrahydrofolate". Semantic Scholar. 6

  • Fazili et al. "Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry". CDC Stacks. 4

  • Fazili et al. "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid". CDC Stacks. 5

  • "Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry". ACS Publications. 8

  • "A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma". ResearchGate.10

  • "Determination of 5-Methyltetrahydrofolate (13C-Labeled and Unlabeled) in Human Plasma and Urine by Combined Liquid Chromatography Mass Spectrometry". ResearchGate. 7

  • "Standard Reference Material 3949 Folate Vitamers in Frozen Human Serum". NIST. 9

Sources

Application

Application Note: Quantitative Analysis of (6R)-Mefox in Human Serum by Stable Isotope Dilution Mass Spectrometry (IDMS)

A Senior Application Scientist's Guide to High-Precision Bioanalysis Author's Foreword This document provides a comprehensive, field-proven protocol for the quantitative analysis of (6R)-mefox using Isotope Dilution Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to High-Precision Bioanalysis

Author's Foreword

This document provides a comprehensive, field-proven protocol for the quantitative analysis of (6R)-mefox using Isotope Dilution Mass Spectrometry (IDMS). As a Senior Application Scientist, my objective extends beyond a mere recitation of steps. This guide is structured to provide a deep understanding of the causality behind each procedural choice, ensuring that the method is not only followed but also understood. We will delve into the principles of IDMS, establish a robust experimental workflow, and ground our methodology in authoritative regulatory and scientific standards. The protocol described herein is designed to be a self-validating system, equipping researchers, scientists, and drug development professionals with the tools to generate highly accurate, precise, and defensible data.

Introduction: The Analytical Challenge of (6R)-Mefox

(6R)-Mefox, a pyrazino-s-triazine derivative, is an oxidation product of 5-methyltetrahydrofolate (5-methylTHF), a crucial B-vitamin.[1] The analytical challenge in folate pathway research is the presence of isobaric compounds—molecules with the same nominal mass but different structures and biological activities. (6R)-Mefox is isobaric with 5-formyltetrahydrofolate (5-formylTHF), a biologically active form of folate.[1] Consequently, analytical methods lacking sufficient specificity can lead to co-elution and misidentification, resulting in an inaccurate assessment of an individual's folate status by overestimating the concentration of biologically active vitamers.[1]

Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique for overcoming such challenges.[2][3] IDMS is a powerful analytical method renowned for its high accuracy and precision, making it a reference method for quantitative analysis.[4] By introducing a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte, the method intrinsically corrects for variability during sample preparation and for matrix-induced ionization effects in the mass spectrometer.[2][5] This application note details a complete LC-MS/MS protocol for the precise quantification of (6R)-mefox, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[6][7]

The Principle of Isotope Dilution Mass Spectrometry

The foundation of IDMS lies in altering the isotopic composition of the analyte in a sample and measuring the resulting change.[4] The process involves adding a precisely known amount of a SIL internal standard of (6R)-mefox (e.g., (6R)-mefox-¹³C₅,¹⁵N₁) to a sample containing an unknown amount of the native, unlabeled (6R)-mefox.

The SIL standard and the native analyte are chemically identical, ensuring they behave the same way during every step of the analytical process, including extraction, derivatization (if any), and ionization.[2] Any sample loss or analytical variation will affect both compounds to the same degree, keeping their ratio constant. The mass spectrometer distinguishes between the native analyte and the heavier SIL internal standard based on their mass-to-charge (m/z) ratios. Quantification is then achieved by measuring the peak area ratio of the analyte to the SIL standard and plotting this against a calibration curve.[8]

IDMS_Principle cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample Sample (Unknown Analyte Conc.) Equilibrate Spiking & Equilibration Sample->Equilibrate Spike SIL Internal Standard (Known Conc.) Spike->Equilibrate Extract Extraction / Cleanup (Proportional Loss of Both) Equilibrate->Extract MS LC-MS/MS Analysis (Measure Peak Area Ratio) Extract->MS Analyte + SIL-IS Calc Calculate Concentration (Ratio vs. Calibration Curve) MS->Calc Sample_Prep_Workflow Start Start: 50 µL Sample (Cal, QC, or Unknown) Spike 1. Add 20 µL IS Spiking Solution (50 ng/mL) Start->Spike Vortex1 2. Vortex (5 seconds) Spike->Vortex1 Precip 3. Add 150 µL Ice-Cold Methanol with 0.1% Formic Acid Vortex1->Precip Vortex2 4. Vortex Vigorously (30 seconds) Precip->Vortex2 Incubate 5. Incubate (-20°C for 20 min) to enhance precipitation Vortex2->Incubate Centrifuge 6. Centrifuge (15,000 x g, 10 min, 4°C) Incubate->Centrifuge Transfer 7. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analyze Ready for LC-MS/MS Analysis Transfer->Analyze

Sources

Method

Application Note: High-Fidelity In Vitro Assays for Monitoring (6R)-mefox Generation

Introduction The folate pathway is central to cellular one-carbon metabolism, providing methyl groups for the synthesis of nucleotides, amino acids, and for epigenetic regulation. The biologically active form of folate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The folate pathway is central to cellular one-carbon metabolism, providing methyl groups for the synthesis of nucleotides, amino acids, and for epigenetic regulation. The biologically active form of folate is tetrahydrofolate (THF), and its derivatives, such as L-5-methyltetrahydrofolate (5-MTHF), are critical cofactors. (6R)-mefox, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate, has been identified as a product of 5-MTHF metabolism.[1] Its formation is of significant interest in fields such as plant biology and food science, particularly in the context of folate biofortification, where understanding the stability and conversion of 5-MTHF is crucial.[1] In other contexts, (6R)-mefox may be considered an impurity or a degradation product of pharmacologically administered folates.[2]

The enzymatic generation of (6R)-mefox from 5-MTHF is catalyzed by a recently characterized plant protein, designated CTM.[1] Monitoring the activity of this enzyme and the generation of its product in vitro requires robust, sensitive, and specific analytical methods. The inherent instability of reduced folates and the structural similarity between substrate and product present unique analytical challenges.

This application note provides a comprehensive guide to establishing reliable in vitro assays for monitoring (6R)-mefox generation. We will detail the principles of reconstituting the enzymatic reaction and provide step-by-step protocols for both a primary HPLC-based assay and a confirmatory LC-MS/MS method. The causality behind experimental choices is explained throughout, ensuring that the described protocols are not just a series of steps, but a self-validating analytical system.

Part 1: Principles of In Vitro (6R)-mefox Generation

The core of the assay is the successful in vitro reconstitution of the enzymatic reaction catalyzed by the CTM enzyme. This involves combining the purified enzyme with its substrate under optimized conditions that ensure activity and stability.

The Enzymatic Reaction

The CTM enzyme catalyzes the conversion of (6S)-5-methyltetrahydrofolate to (6R)-mefox.[1] This transformation involves the hydroxylation at the 4a-position of the pterin ring system.

Mefox_Generation_Pathway sub 5-Methyltetrahydrofolate (5-MTHF) prod (6R)-mefox sub->prod O2 (?) enz CTM Enzyme enz->sub

Caption: CTM-catalyzed conversion of 5-MTHF to (6R)-mefox.

Reconstituting the In Vitro System

A general workflow for setting up the in vitro reaction is essential for reproducibility. The stability of the enzyme and substrate are paramount.

General_Workflow A 1. Prepare Reaction Mix (Buffer, CTM Enzyme) B 2. Pre-incubate at Assay Temp. A->B C 3. Initiate with Substrate (5-MTHF) B->C D 4. Incubate (Time Course) C->D E 5. Quench Reaction (e.g., Acid, Cold Methanol) D->E F 6. Sample Preparation (Deproteinization via Centrifugation) E->F G 7. Analytical Detection (HPLC or LC-MS/MS) F->G

Caption: General workflow for a typical in vitro enzyme assay.

Key Components & Considerations:

  • Enzyme Source: A highly purified, recombinant CTM enzyme is required. The expression system (e.g., E. coli) should be chosen to ensure proper protein folding. For enzymes with complex cofactors like iron-sulfur clusters, co-expression with cluster biogenesis proteins may be necessary.[3][4]

  • Substrate (5-MTHF): High-purity (6S)-5-MTHF should be used. This substrate is highly susceptible to oxidation. It is critical to prepare fresh solutions in degassed buffers containing antioxidants like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: The optimal pH, buffer species, and temperature must be empirically determined for the specific CTM enzyme. A starting point could be a phosphate or Tris buffer at a physiological pH (7.0-8.0).

  • Cofactors & Reaction Environment: While the specific cofactors for CTM are not fully elucidated, many enzymes catalyzing oxidative transformations are metalloenzymes or require reducing equivalents.

    • Oxygen Sensitivity: Many enzymes, particularly those with iron-sulfur clusters, are oxygen-sensitive.[5] Performing reactions under anaerobic conditions (e.g., in a glovebox) may be required to maintain enzyme integrity.[6][7]

    • Reductants: The reaction may require a reductant. For radical SAM enzymes, which catalyze a vast range of complex reactions, a reducing system (e.g., sodium dithionite or flavodoxin/flavodoxin reductase/NADPH) is essential to maintain the active [4Fe-4S]+ state of the iron-sulfur cluster.[3][4][8] While CTM is not a radical SAM enzyme, the principle of maintaining a specific redox state is a common theme in enzymology.

Part 2: Primary Assay Protocol - HPLC with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing pterins and folates due to its robustness and ability to resolve structurally similar compounds.[9][10][11]

Principle of the Assay

This method separates the substrate (5-MTHF) from the product ((6R)-mefox) on a reversed-phase column. The compounds are then detected by their UV absorbance or, if applicable, their native fluorescence. Quantification is achieved by comparing the peak area of the product to a standard curve generated from a reference standard.

Detailed Protocol

  • Reagents and Materials:

    • (6S)-5-Methyltetrahydrofolate (calcium salt or other stable form)

    • (6R)-mefox analytical standard (if available)

    • Purified CTM Enzyme

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium phosphate (monobasic and dibasic)

    • Citric Acid

    • Octanesulfonic acid (OSA) sodium salt (ion-pairing reagent)

    • Dithiothreitol (DTT)

    • Perchloric acid or Trichloroacetic acid (for quenching/deproteinization)

    • Ultrapure water

  • In Vitro Enzymatic Reaction:

    • Prepare a 2X reaction buffer (e.g., 100 mM potassium phosphate, 2 mM DTT, pH 7.4).

    • In a microcentrifuge tube, combine 50 µL of 2X buffer with X µL of CTM enzyme (to a final concentration of e.g., 1-10 µM). Add water to a final volume of 90 µL.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Prepare a 10X substrate stock of 5-MTHF (e.g., 5 mM) in a degassed buffer with 10 mM DTT.

    • Initiate the reaction by adding 10 µL of the 10X 5-MTHF stock to the enzyme mixture (final volume 100 µL).

    • Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding 10 µL of 2 M perchloric acid. This stops the enzyme and precipitates the protein.[12]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • The supernatant is injected into the HPLC system. The separation of polar, ionizable molecules like folates is often improved by using an ion-pairing reagent in the mobile phase.[13]

Parameter Recommended Setting Rationale & Expert Insights
Column C18 or C8 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 provides excellent hydrophobic retention, suitable for separating the pterin core structures. A C8 column offers slightly less retention, which can be useful if peaks elute too late.
Mobile Phase A 98:2 Water:ACN with 50 mM Phosphate/Citrate Buffer pH 3.0, 1 mM OSA, 1 mM DTTThe acidic pH protonates the analytes, improving peak shape. OSA acts as an anionic counterion, enhancing retention of the positively charged analytes on the C18 phase.[13] DTT is crucial to prevent on-column oxidation of reduced folates.[13]
Mobile Phase B 100% AcetonitrileUsed to create a gradient for eluting the compounds.
Gradient 2% to 30% B over 20 minutesAn initial isocratic hold at low organic content allows for good binding of the polar analytes. The gradient then elutes them based on their relative hydrophobicity. This must be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection UV-Vis Diode Array Detector (DAD) at ~290 nm. Optional: Fluorescence Detector (Ex: 350 nm, Em: 450 nm)290 nm is a common absorbance maximum for pterin-like compounds. Fluorescence can offer higher sensitivity and selectivity, though optimal wavelengths need to be determined.[12]
  • Data Analysis & Validation:

    • Identify the peaks for 5-MTHF and (6R)-mefox by comparing retention times to authentic standards.

    • If a (6R)-mefox standard is unavailable, its identity should be confirmed by collecting the peak fraction and analyzing it via mass spectrometry.

    • Generate a standard curve using the (6R)-mefox standard (if available) or the 5-MTHF standard (to measure substrate depletion).

    • Calculate the rate of product formation (µM/min) from the linear phase of a time-course experiment.

Part 3: Confirmatory Assay Protocol - LC-MS/MS

While HPLC-UV provides excellent quantitative data, it lacks absolute structural confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unequivocal identification and is the gold standard for confirming the identity of enzymatic products.[14]

Principle of the Assay

This method uses HPLC to separate the reaction components, which are then ionized and introduced into a mass spectrometer. A specific precursor ion (matching the mass of (6R)-mefox) is selected and fragmented. The detection of specific, predictable fragment ions provides an unambiguous fingerprint for the molecule, offering exceptional sensitivity and specificity.

Detailed Protocol

  • Sample Preparation:

    • The sample preparation is identical to the HPLC protocol. However, it is critical to use volatile buffers (e.g., ammonium formate or ammonium acetate instead of potassium phosphate) if direct injection without a desalting step is planned. Quenching with ice-cold methanol instead of acid can also be preferable to avoid introducing non-volatile salts.

  • LC-MS/MS Analysis:

    • The LC method is similar to the one described above, but optimized for compatibility with the MS source.

Parameter Recommended Setting Rationale & Expert Insights
LC System Same as above, but with volatile mobile phase buffers (e.g., 0.1% Formic Acid in Water/ACN).Non-volatile salts like phosphate will contaminate the mass spectrometer source. Formic acid is a common volatile modifier for positive ion mode ESI.
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap)A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM). A high-resolution instrument is excellent for initial identification by confirming the exact mass.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe multiple amine groups on (6R)-mefox make it readily protonated in positive ion mode.
MRM Transitions Precursor Ion (Q1): m/z 474.2 ([M+H]⁺) Product Ions (Q3): To be determined empiricallyThe precursor ion is the protonated molecular weight of (6R)-mefox (C20H23N7O7, MW=473.4). The product ions are generated by fragmenting the precursor and are specific to the molecule's structure. At least two product ions should be monitored for confident identification.
  • Data Analysis & Validation:

    • The generation of (6R)-mefox is confirmed by the appearance of a peak at the correct retention time with the specific MRM transitions (or exact mass).

    • This method serves as the ultimate validation for the peak observed in the primary HPLC-UV assay, creating a trustworthy and self-validating workflow. The combination of chromatographic retention time and mass-specific detection leaves no ambiguity as to the product's identity.[3][14]

Part 4: Best Practices and Troubleshooting

  • Analyte Stability: Always prepare 5-MTHF solutions fresh in degassed, antioxidant-containing buffers. Protect from light. Analyze samples immediately after preparation.

  • Enzyme Handling: Aliquot purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. If the enzyme is suspected to be oxygen-sensitive, all buffers should be degassed and work should be performed under an inert atmosphere.[5][15]

  • HPLC Troubleshooting:

    • Peak Tailing: Often caused by secondary interactions with the column. Ensure mobile phase pH is low enough to fully protonate the amines. The use of an ion-pairing reagent is specifically to combat this.[13]

    • Poor Resolution: Optimize the gradient slope. A shallower gradient can improve the separation between closely eluting peaks.

  • LC-MS Troubleshooting:

    • Ion Suppression: High concentrations of salts or other reaction components can interfere with the ionization of the analyte. Ensure proper sample cleanup and consider using a divert valve to send the initial salt-heavy flow to waste.

    • Low Sensitivity: Optimize source parameters (e.g., spray voltage, gas temperatures) and fragmentation energy (collision energy) for the specific analyte.

References

  • Duffus, B. R., et al. (2018). In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of futalosine-derived menaquinone. PMC. Available at: [Link]

  • Kleschyov, A. L., et al. (2007). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. Available at: [Link]

  • Orton, H. W., et al. (2017). Radical SAM Enzymes in the Biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). ScienceOpen. Available at: [Link]

  • Konieczna, L., et al. (2014). Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18). PubMed. Available at: [Link]

  • Duffus, B. R., et al. (2013). In Vitro Reconstitution of the Radical S-Adenosylmethionine Enzyme MqnC Involved in the Biosynthesis of Futalosine-Derived Menaquinone. ACS Publications. Available at: [Link]

  • Duffus, B. R., et al. (2013). In vitro reconstitution of the radical S-adenosylmethionine enzyme MqnC involved in the biosynthesis of futalosine-derived menaquinone. PubMed. Available at: [Link]

  • Mahanta, N., et al. (2017). Reconstitution and Substrate Specificity of the Radical S-Adenosyl-methionine Thiazole C-Methyltransferase in Thiomuracin Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Li, F., et al. (2022). Catalysis of 5-methyltetrahydrofolate to MeFox facilitates folate biofortification in crops. bioRxiv. Available at: [Link]

  • Zeymer, C., et al. (2008). Spectroscopic and Functional Characterization of Iron-Sulfur Cluster-Bound Forms of Azotobacter vinelandii NifIscA. PMC. Available at: [Link]

  • Johnson, D. C., et al. (2012). Spectroscopic and Functional Characterization of Iron–Sulfur Cluster-Bound Forms of Azotobacter vinelandii Nif IscA. ACS Publications. Available at: [Link]

  • Konieczna, L., et al. (2014). Determination of pterins in urine by HPLC with UV.... Ovid. Available at: [Link]

  • Poret-Peterson, A. T., et al. (2019). The Divergent AmoC3 Subunit of Ammonia Monooxygenase Functions as Part of a Stress Response System in Nitrosomonas europaea. ASM Journals. Available at: [Link]

  • Rotthauwe, J. H., et al. (1997). The ammonia monooxygenase structural gene amoA as a functional marker: molecular fine-scale analysis of natural ammonia-oxidizing populations. PMC. Available at: [Link]

  • Unciuleac, M. C., et al. (2008). In vivo iron–sulfur cluster formation. PNAS. Available at: [Link]

  • Singh, A., et al. (2024). Investigating Iron-Sulfur Proteins in Infectious Diseases: A Review of Characterization Techniques. MDPI. Available at: [Link]

  • Viñas, P., et al. (2001). Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors. ResearchGate. Available at: [Link]

  • Martin, L. J., et al. (2022). Cell-Free Protein Synthesis of Particulate Methane Monooxygenase into Nanodiscs. PMC. Available at: [Link]

  • Ledbetter, R. N., et al. (2018). The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes. Frontiers. Available at: [Link]

  • Robbins, J. M., et al. (2016). A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts. PMC. Available at: [Link]

  • Pandelia, M. E., et al. (2016). Spectroscopic and Functional Characterization of the [2Fe-2S] Scaffold Protein Nfu from Synechocystis PCC6803. PMC. Available at: [Link]

  • He, Z., et al. (2022). Unexpected Complexity of the Ammonia Monooxygenase in Archaea. bioRxiv. Available at: [Link]

  • Lu, X., et al. (2019). Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis. PMC. Available at: [Link]

  • Dowling, D. P., et al. (2024). Protein-derived cofactors: chemical innovations expanding enzyme catalysis. Nature. Available at: [Link]

  • Nilsson, R., et al. (2014). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. PMC. Available at: [Link]

  • Rimal, B., et al. (2024). Structures of methane and ammonia monooxygenases in native membranes. PMC. Available at: [Link]

  • Rimal, B., et al. (2024). Structures of methane and ammonia monooxygenases in native membranes. PNAS. Available at: [Link]

  • Kumar, D., et al. (2022). Exploring particulate methane monooxygenase (pMMO) proteins using experimentation and computational molecular docking. SpringerLink. Available at: [Link]

  • Leary, J. T., et al. (1993). Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid of high stereochemical purity. PubMed. Available at: [Link]

  • Harrington, D. J., et al. (2016). Insight into Coenzyme A cofactor binding and the mechanism of acyl-transfer in an acylating aldehyde dehydrogenase from Clostridium phytofermentans. PMC. Available at: [Link]

  • Gonen, N. and Assaraf, Y. G. (2012). Enzymes involved in folate metabolism and its implication for cancer treatment. PMC. Available at: [Link]

  • Wallar, B. J. and Lipscomb, J. D. (1999). Component Interactions in the Soluble Methane Monooxygenase System from Methylococcus capsulatus (Bath). ACS Publications. Available at: [Link]

  • Sazinsky, M. H. and Lippard, S. J. (2015). Enzymatic Oxidation of Methane. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. RSC Publishing. Available at: [Link]

  • Escalante-Semerena, J. C., et al. (1984). Tetrahydromethanopterin, a carbon carrier in methanogenesis. PubMed. Available at: [Link]

  • PubChem. (6R)-mefox. PubChem. Available at: [Link]

  • Vorholt, J. A., et al. (1999). Distribution of Tetrahydromethanopterin-Dependent Enzymes in Methylotrophic Bacteria and Phylogeny of Methenyl Tetrahydromethanopterin Cyclohydrolases. PMC. Available at: [Link]

  • LibreTexts. (2022). Methane Monooxygenase. Chemistry LibreTexts. Available at: [Link]

  • Wang, L., et al. (2023). Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli. Society for Applied Microbiology. Available at: [Link]

  • Schlüter, H., et al. (2004). determination of enzyme activities by mass spectrometry – benefits and limitations. Beilstein-Institut. Available at: [Link]

  • Keltjens, J. T., et al. (1986). Methanopterin and tetrahydromethanopterin derivatives: isolation, synthesis, and identification by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Axios Research. (6R)-Mefox. Axios Research. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of (6S)- and (6R)-tetrahydrofolic acid. Google Patents.
  • Tomsho, J. W., et al. (2005). Synthesis of (6R)- And (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates: Kinetics of multiple glutamate ligations catalyzed by folylpoly-γ-glutamate synthetase. ResearchGate. Available at: [Link]

  • Malik, M., et al. (2023). comparative in vitro evaluation of (6s)-5- methyltetrahydrofolate brands: the post market surveillance for quality assessment. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Bourdeal, P., et al. (2023). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose c. Research Square. Available at: [Link]

  • Gottschalk, G. (2016). Molecular characterization of methanogenic N(5)-methyl-tetrahydromethanopterin: Coenzyme M methyltransferase. PubMed. Available at: [Link]

  • Chistoserdova, L., et al. (2004). Tetrahydrofolate and tetrahydromethanopterin compared: functionally distinct carriers in C1 metabolism. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 5-MTHF During Ex Vivo Extraction

Welcome to the technical support center for the robust extraction and analysis of 5-methyltetrahydrofolate (5-MTHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the robust extraction and analysis of 5-methyltetrahydrofolate (5-MTHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the ex vivo oxidation of 5-MTHF to its pyrazino-s-triazine derivative, (6R)-mefox, during experimental procedures.

The stability of 5-MTHF is paramount for accurate quantification and meaningful biological insights. This document provides a comprehensive resource, blending theoretical understanding with practical, step-by-step protocols to ensure the integrity of your samples and the reliability of your data.

Troubleshooting Guide: Common Issues in 5-MTHF Extraction

Researchers often encounter challenges in maintaining the stability of 5-MTHF during extraction from complex biological matrices. The following table outlines common problems, their probable causes, and validated solutions to troubleshoot your experiments effectively.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery of 5-MTHF Oxidative Degradation: Exposure to atmospheric oxygen during homogenization, centrifugation, or solvent evaporation steps.Work in an oxygen-controlled environment: If possible, use a glove box with an inert atmosphere (e.g., nitrogen or argon). • Use antioxidant-fortified extraction buffers: Immediately homogenize samples in a pre-chilled buffer containing a potent antioxidant cocktail. Ascorbic acid (Vitamin C) is a widely used and effective antioxidant for this purpose.[1][2][3] • Minimize headspace in tubes: Use appropriately sized tubes to reduce the air-to-sample ratio.
Thermal Degradation: Processing samples at room temperature or higher can accelerate oxidation.[1][4]Maintain cold chain: Keep samples on ice or in a cold block throughout the entire extraction process. Use pre-chilled solvents and centrifuge at 4°C.[5]
Photodegradation: Exposure to direct sunlight or even ambient laboratory light can lead to 5-MTHF degradation.[1][6][7]Work under subdued light: Use amber-colored tubes and minimize exposure to light. Wrap tubes and vials in aluminum foil.[8]
Inappropriate pH: The stability of 5-MTHF is pH-dependent. Extreme pH values can promote degradation.Optimize buffer pH: Maintain the pH of the extraction buffer between 4 and 7 for optimal stability. The ideal pH can be matrix-dependent.[3][9]
High levels of (6R)-mefox detected Ineffective Antioxidant Protection: Insufficient concentration or inappropriate choice of antioxidant.Increase antioxidant concentration: Ensure the molar concentration of the antioxidant is significantly higher than that of the dissolved oxygen.[1] • Consider alternative or combined antioxidants: While ascorbic acid is common, other antioxidants like 2-mercaptoethanol, L-cysteine, or a combination of dithiothreitol (DTT) and Vitamin C can be more effective in certain matrices.[8][10]
Prolonged Sample Processing Time: Extended exposure to suboptimal conditions increases the likelihood of oxidation.Streamline the extraction workflow: Prepare all reagents and equipment in advance to minimize the time from sample collection to storage of the final extract.
Poor reproducibility between replicates Inconsistent Handling Procedures: Variations in incubation times, temperatures, or exposure to light between samples.Standardize the protocol: Ensure every sample is processed identically. Use timers and calibrated equipment.
Matrix Effects: Components within the biological sample (e.g., metal ions) can catalyze oxidation.Use a robust extraction method: Employ solid-phase extraction (SPE) to purify 5-MTHF from interfering matrix components.[11][12]

Visualizing the Critical Control Points in 5-MTHF Extraction

To maintain the integrity of 5-MTHF, it is crucial to identify and control the stages in the extraction workflow where oxidation is most likely to occur. The following diagram illustrates these critical control points and the protective measures that should be implemented at each step.

ExtractionWorkflow cluster_0 Pre-Analytical Phase cluster_1 Extraction Phase cluster_2 Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Tissue) InitialStorage Initial Storage (Short-term) SampleCollection->InitialStorage Immediate chilling Homogenization Homogenization InitialStorage->Homogenization Use of antioxidant-rich extraction buffer Centrifugation Centrifugation Homogenization->Centrifugation Maintain low temp (4°C) Purification Purification (e.g., SPE) Centrifugation->Purification Minimize light exposure Evaporation Solvent Evaporation Purification->Evaporation Inert gas (N2) stream Reconstitution Reconstitution Evaporation->Reconstitution Antioxidant-spiked reconstitution solvent Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis ccp1 CCP1: Oxygen ccp1->Homogenization ccp1->Evaporation ccp2 CCP2: Temperature ccp2->SampleCollection ccp2->InitialStorage ccp2->Homogenization ccp2->Centrifugation ccp3 CCP3: Light ccp3->SampleCollection ccp3->Homogenization ccp3->Purification ccp4 CCP4: pH ccp4->Homogenization

Caption: Critical Control Points (CCPs) in the 5-MTHF extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-MTHF oxidation to (6R)-mefox?

5-MTHF is a reduced folate vitamer, making it susceptible to oxidation, particularly in the presence of oxygen. The degradation can be initiated by factors such as heat, light, and the presence of oxidizing agents.[1][3] The process involves the cleavage of the C(9)-N(10) bond, a transformation that is also observed in the thermal degradation of other folates.[1] The formation of (6R)-mefox, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate, is a known oxidative degradation pathway.[13][14]

Q2: Why is ascorbic acid (Vitamin C) commonly used as an antioxidant in 5-MTHF extraction buffers?

Ascorbic acid is a potent, water-soluble antioxidant that effectively protects 5-MTHF from oxidative degradation.[1] It acts as a scavenger of reactive oxygen species, thereby preventing them from reacting with and damaging the 5-MTHF molecule.[1][3] Studies have shown that the addition of ascorbic acid to the extraction buffer significantly enhances the stability of 5-MTHF, and in some cases, can even reverse its thermal oxidation.[3][15] The protective effect is concentration-dependent, with higher concentrations of ascorbic acid providing greater stability.[1][3]

Q3: Are there alternative antioxidants to ascorbic acid, and when should they be considered?

Yes, several other antioxidants can be used, either alone or in combination with ascorbic acid. These include:

  • 2-Mercaptoethanol: A strong reducing agent often used in extraction buffers to maintain a reducing environment.[16]

  • L-cysteine: An amino acid with antioxidant properties that has been shown to be effective in stabilizing 5-MTHF.[8][17]

  • Dithiothreitol (DTT): A potent reducing agent that can be used in combination with Vitamin C for enhanced protection.[10]

The choice of antioxidant may depend on the specific biological matrix and the downstream analytical method. For instance, if using UV detection for HPLC, ascorbic acid's strong UV absorbance might interfere, making L-cysteine a preferable choice.[8]

Q4: What is the optimal pH for the extraction buffer to ensure 5-MTHF stability?

The stability of 5-MTHF is influenced by pH. While some studies suggest enhanced stability at a more acidic pH of around 4, others have found good stability at a neutral pH of 7.[2][3][4] The optimal pH can be influenced by the specific buffer system and the sample matrix. It is generally recommended to maintain the pH of the extraction buffer within the range of 4 to 7. It is crucial to validate the optimal pH for your specific application to ensure maximal recovery and stability.

Q5: How critical are temperature and light exposure during the extraction process?

Temperature and light are critical factors that can significantly impact 5-MTHF stability.[1]

  • Temperature: Elevated temperatures accelerate the rate of oxidative degradation. Therefore, it is imperative to perform all extraction steps at low temperatures, ideally on ice or at 4°C.[1][4][5]

  • Light: 5-MTHF is sensitive to photodegradation, particularly by UVB and visible light in the presence of photosensitizers.[6][7] All procedures should be carried out under subdued light, and light-blocking tubes and vials should be used to protect the samples.[8]

Detailed Experimental Protocol: Extraction of 5-MTHF from Human Plasma

This protocol provides a step-by-step methodology for the extraction of 5-MTHF from human plasma, incorporating best practices for preventing ex vivo oxidation.

Materials:

  • Human plasma collected in K3EDTA-coated tubes

  • Extraction Buffer: 114 mM Ascorbic acid, 200 mM MES, 0.7 mM DTT, pH adjusted to 5.0 with NaOH[5][11]

  • Internal Standard: [13C5]-5-CH3-H4folate

  • Solid-Phase Extraction (SPE) Cartridges: Strong Anion-Exchanger (SAX), 100 mg, 1 mL

  • Methanol

  • Deionized water

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (under subdued light):

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 60 µL of plasma.

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer to the plasma sample.[11]

    • Spike the mixture with the internal standard, [13C5]-5-CH3-H4folate.

    • Vortex briefly and incubate for 30 minutes at room temperature in the dark with constant gentle stirring to allow for equilibration.[11]

  • Purification by Solid-Phase Extraction (SPE):

    • Activate the SAX SPE cartridge by washing with two volumes of methanol followed by two volumes of an equilibrating solution (e.g., pH 7 phosphate buffer).[11]

    • Load the entire sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove unbound impurities.

    • Elute the 5-MTHF with an appropriate elution solvent (e.g., a buffered solution with a high salt concentration or altered pH).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of mobile phase (or a solvent compatible with your analytical system), preferably containing a low concentration of an antioxidant.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.

References

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC. (2021, February 3). National Center for Biotechnology Information. [Link]

  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS research. [Link]

  • Verlinde, P., Oey, I., Hendrickx, M., & Van Loey, A. (2004). Comparative Study on Pressure and Temperature Stability of 5-Methyltetrahydrofolic Acid in Model Systems and in Food Products. ACS Publications. [Link]

  • Juzeniene, A., et al. (2016). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Photochemical & Photobiological Sciences. [Link]

  • Delchier, N., et al. (2022). Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing. Agritrop. [Link]

  • Phillips, K. M., et al. (2004). Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. Food Chemistry. [Link]

  • Liu, Y., et al. (2012). Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. ResearchGate. [Link]

  • Kopp, M., & Rychlik, M. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. PLOS One. [Link]

  • Li, X., et al. (2026). HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Oxford Academic. [Link]

  • Kopp, M., & Rychlik, M. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2012). Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. PubMed. [Link]

  • Nguyen, M. T., et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. PubMed. [Link]

  • Wang, Y., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. MDPI. [Link]

  • Ketha, A. (2008). High Performance Liquid Chromatographic Method to Determine Natural Folate (5-methyltetrahydrofolate) and Added Folic Acid Content in Food Matrices. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Oey, I. (2012). Stability of folates and ascorbic acid during combined high pressure thermal treatments. Ghent University. [Link]

  • Zhang, G. F., et al. (2010). 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: Applications to folate absorption and metabolism. ResearchGate. [Link]

  • Nguyen, M. T., et al. (2004). Effect of pH on temperature stability of folates. PubMed. [Link]

  • Jiang, L., et al. (2022). Catalysis of 5-methyltetrahydrofolate to MeFox facilitates folate biofortification in crops. ResearchGate. [Link]

  • d'Uscio, L. V., et al. (2006). 5-Methyltetrahydrofolate Rapidly Improves Endothelial Function and Decreases Superoxide Production in Human Vessels. Circulation. [Link]

  • Lynch, B. (2026). Can 5-MTHF Support the Methylation Cycle in Long COVID and ME/CFS?. RTHM. [Link]

  • Finglas, P. M., et al. (2002). Determination of 5-Methyltetrahydrofolate (13C-Labeled and Unlabeled) in Human Plasma and Urine by Combined Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]

  • Li, M., et al. (2025). Preparation, modification, characterization, and stability evaluation of 5-methyltetrahydrofolate liposomes. PubMed. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products. SIELC. [Link]

  • Thippeswamy, T. G. (2021). Development of simple method for the determination of 5-Methyl tetrahydrofolate in Dried Blood Spot by High Performance Liquid Chromatography (HPLC). Journal of Clinical and Diagnostic Research. [Link]

  • Pfeiffer, C. M., et al. (2018). The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product. National Center for Biotechnology Information. [Link]

  • Li, X., et al. (2026). An HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. PubMed. [Link]

  • Bagley, P. J., & Selhub, J. (2000). Determination of unmetabolized folic acid in human plasma using affinity HPLC. National Center for Biotechnology Information. [Link]

  • Voutilainen, S., et al. (2001). Low Dietary Folate Intake Is Associated with an Excess Incidence of Acute Coronary Events. Circulation. [Link]

  • Wang, Y., et al. (2022). 5-Methyltetrahydrofolate Attenuates Oxidative Stress and Improves Kidney Function in Acute Kidney Injury through Activation of Nrf2 and Antioxidant Defense. MDPI. [Link]

  • Nakano, E., Higgins, J. A., & Powers, H. J. (2007). Folate protects against oxidative modification of human LDL. British Journal of Nutrition. [Link]

  • Asbaghi, O., et al. (2021). Effects of Folic Acid Supplementation on Oxidative Stress Markers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]

  • Gabrel'ian, A. V., & Denisov, E. T. (2025). The effect of folates on the oxidation reaction of methyl linoleate in micellar solutions. Chemical Physics Letters. [Link]

  • Huennekens, F. M., Gapski, G. R., & Whiteley, J. M. (1972). Hydroxylated derivatives of 5-methy-5,6,7,8-tetrahydrofolate. Biochemistry. [Link]

  • Servy, E. J., et al. (2022). Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles. MDPI. [Link]

Sources

Optimization

Technical Support Center: Stabilizing (6R)-MeFox in Biological Samples

Welcome to the Technical Support Center for Folate Vitamer Analysis. Stabilizing (6R)-MeFox—the biologically inactive pyrazino-s-triazine derivative of 5-methyltetrahydrofolate (5-MTHF)—presents a unique bioanalytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Folate Vitamer Analysis. Stabilizing (6R)-MeFox—the biologically inactive pyrazino-s-triazine derivative of 5-methyltetrahydrofolate (5-MTHF)—presents a unique bioanalytical challenge. Researchers must simultaneously prevent the ex vivo artifactual formation of MeFox from endogenous 5-MTHF while protecting existing MeFox from further degradation during long-term storage.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with self-validating workflows, mechanistic insights, and authoritative methodologies to ensure absolute scientific integrity in your folate quantification.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why do my (6R)-MeFox levels artificially increase during long-term storage of plasma? The Causality: (6R)-MeFox is the highly stable, biologically inactive end-product of 5-MTHF oxidation[1]. When biological samples are exposed to oxygen and ambient temperatures, endogenous 5-MTHF reversibly oxidizes to 5-methyldihydrofolate (5-MDHF). Without immediate stabilization, prolonged oxidation drives 5-MDHF to convert into 4α-hydroxy-5-methylTHF, which subsequently undergoes an irreversible structural rearrangement into MeFox[1]. This ex vivo formation artificially inflates your MeFox quantification while simultaneously underestimating 5-MTHF levels.

Q2: What is the optimal stabilization buffer to arrest this oxidative pathway? The Causality: A dual-antioxidant, synergistic approach is mandatory. We recommend an extraction/stabilization buffer containing Ascorbic Acid (10 g/L) and Dithiothreitol (DTT, 1 g/L)[2]. Ascorbic acid acts as a primary oxygen scavenger and actively reduces the intermediate quinonoid (5-MDHF) back to 5-MTHF[3]. Meanwhile, DTT provides a robust thiol-reducing environment that halts the irreversible rearrangement of 4α-hydroxy-5-methylTHF into MeFox[2]. Pro-Tip: Avoid using 2-mercaptoethanol (MCE) if your protocol involves heating, as MCE can induce the artifactual conversion of 5,10-methylenetetrahydrofolate to tetrahydrofolate[4].

Q3: My LC-MS/MS data shows unusually high 5-formylTHF and negligible MeFox. What is the analytical error? The Causality: You are likely experiencing a critical isobaric interference. MeFox and 5-formylTHF are isobaric compounds, both yielding a precursor ion of m/z 474[1]. If your method relies on the unselective mass transition of 474 → 327, you will co-elute these vitamers and misidentify MeFox as 5-formylTHF[1]. To resolve this, you must program your mass spectrometer with unique Multiple Reaction Monitoring (MRM) transitions: 474 → 284 specifically for MeFox, and 474 → 299 for 5-formylTHF[1].

Q4: How stable is MeFox in dried blood microsamples (DBS) versus Volumetric Absorptive Microsampling (VAMS)? The Causality: While MeFox is the terminal oxidation product, its baseline stability in dried matrices is highly temperature- and time-dependent. At room temperature (22°C), consistent stability in VAMS is only ensured for up to three days, and a mere two days in standard DBS[5]. Pretreatment of the microsamples with 0.1% DTT and 5% Butylated Hydroxytoluene (BHT) significantly improves room-temperature stability by mitigating radical-induced degradation within the dried matrix[5].

Part 2: Quantitative Data Summaries

Table 1: Stability Profile of Folate Vitamers in Biological Matrices

MatrixStorage TempStabilizer Added5-MTHF Stability(6R)-MeFox Stability
Plasma -80°CAscorbic Acid + DTT> 6 months> 6 months
Plasma Room Temp (22°C)None< 2 hoursIncreases (Artifactual)
VAMS Room Temp (22°C)0.1% DTT + 5% BHT~ 3 days~ 3 days
DBS Room Temp (22°C)None< 2 days< 2 days

Table 2: LC-MS/MS MRM Transitions for Isobaric Resolution

AnalytePrecursor Ion (m/z)Product Ion (m/z)Selectivity Note
(6R)-MeFox 474284Specific to the pyrazino-s-triazine ring
5-formylTHF 474299Specific to the formyl moiety
Unselective (Avoid) 474327Captures the sum of MeFox + 5-formylTHF

Part 3: Experimental Protocol

Standard Operating Procedure: Plasma Collection and MeFox Stabilization

Phase 1: Pre-Analytical Cold Chain

  • Phlebotomy & Chilling : Collect whole blood into K2-EDTA vacutainers. Immediately place tubes on wet ice. Causality: Enzymatic and oxidative degradation of 5-MTHF begins within seconds at 37°C.

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C. Causality: Cold centrifugation minimizes the kinetic energy required for the initial oxidation step.

Phase 2: Chemical Stabilization 3. Buffer Preparation (Fresh) : Prepare an extraction/stabilization buffer consisting of 100 mmol/L phosphate buffer (pH 5.0 - 7.0), 10 g/L Ascorbic Acid, and 1 g/L DTT[2]. Causality: Ascorbic acid degrades rapidly in aqueous solutions; it must be prepared fresh daily to maintain its oxygen-scavenging capacity. 4. Aliquot & Stabilize : Transfer 500 µL of plasma into a cryovial containing 50 µL of the stabilization buffer. Invert gently 5 times to mix. Causality: Immediate mixing ensures homogenous dispersion of thiols, arresting the 4α-hydroxy-5-methylTHF intermediate before rearrangement.

Phase 3: Long-Term Storage 5. Cryopreservation : Snap-freeze the stabilized plasma in liquid nitrogen and transfer to -80°C. Causality: -80°C storage arrests all residual kinetic molecular movement, ensuring stability for >6 months.

Part 4: Pathway Visualization

G MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5-MDHF) MTHF->MDHF Oxidation MDHF->MTHF Reduction HMTHF 4α-hydroxy-5-methylTHF (Intermediate) MDHF->HMTHF Prolonged Oxidation MEFOX (6R)-MeFox (Pyrazino-s-triazine) HMTHF->MEFOX Structural Rearrangement O2 Oxygen / Heat (Ex vivo exposure) O2->MTHF AA Ascorbic Acid (Reduces quinonoid) AA->MDHF DTT Dithiothreitol (DTT) (Thiol protection) DTT->HMTHF Prevents

Oxidative pathway of 5-MTHF to MeFox and targeted stabilization interventions.

References

  • Fazili and Pfeiffer. "Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution." CDC Stacks.
  • "Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies?" RSC Publishing.
  • Liu Y, et al. "Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF)
  • "Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker's Yeast (Saccharomyces cerevisiae)
  • "PH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery in (6R)-BH4 Solid-Phase Extraction

Disclaimer: The topic specified "(6R)-mefox" does not correspond to a recognized chemical compound in standard databases. Based on the chemical descriptor "(6R)-" and the context of solid-phase extraction in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The topic specified "(6R)-mefox" does not correspond to a recognized chemical compound in standard databases. Based on the chemical descriptor "(6R)-" and the context of solid-phase extraction in drug development, this guide has been developed for (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, Sapropterin) , a compound for which extraction challenges are well-documented. We advise verifying the chemical identity of your target analyte.

Welcome to the technical support resource for optimizing the solid-phase extraction (SPE) of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the principles governing each step of your extraction protocol.

I. Frequently Asked Questions (FAQs)

Q1: Why is my (6R)-BH4 recovery so low and inconsistent?

Low and variable recovery for (6R)-BH4 is a frequent challenge primarily due to two factors: its high polarity and its inherent instability.[1] (6R)-BH4 is freely soluble in water and can be difficult to retain on traditional reversed-phase (e.g., C18) sorbents, leading to loss during the sample loading step.[2][3] Furthermore, it readily oxidizes, especially in neutral or alkaline solutions, degrading into compounds like 7,8-dihydrobiopterin (BH2), which have different chromatographic properties.[1][4]

Q2: My cartridge bed dried out after the conditioning step. Do I need to start over?

Yes. For most silica-based sorbents, allowing the bed to dry after conditioning and equilibration prevents the proper partitioning mechanism from being established.[5] The sorbent requires a wetted surface to effectively interact with the sample. Re-wetting the cartridge according to the manufacturer's protocol is essential for achieving reproducible results.[5]

Q3: Can I increase the sample loading flow rate to save time?

This is not recommended and is a common cause of low recovery.[6] SPE retention is an equilibrium-driven process. A flow rate that is too high reduces the contact time between the (6R)-BH4 analyte and the sorbent, leading to incomplete retention (breakthrough).[6][7] This is especially critical for polar analytes or when using interaction mechanisms like ion-exchange.[8] A slow, controlled flow rate of approximately 1-2 mL/min is a good starting point.[5]

Q4: I see no analyte in my final eluate. Where could it have gone?

There are three possibilities:

  • Breakthrough: The analyte did not bind to the sorbent and was lost in the sample flow-through. This is common if the sorbent is inappropriate for a polar compound or if the sample solvent is too strong.[9]

  • Wash-out: The analyte initially bound but was prematurely eluted during the wash step because the wash solvent was too aggressive.[2][9]

  • Irreversible Binding/Incomplete Elution: The analyte is still bound to the cartridge. This occurs if the elution solvent is too weak to disrupt the analyte-sorbent interaction.[6][9]

A systematic analyte tracking experiment (protocol below) is the most effective way to diagnose this issue.

II. In-Depth Troubleshooting Guide

Low recovery is most effectively addressed by systematically evaluating each step of the SPE protocol.[10] This section provides a logical workflow to identify and resolve the root cause of analyte loss.

Diagram: The SPE Workflow and Points of Analyte Loss

The following diagram illustrates the standard SPE process and highlights the critical stages where (6R)-BH4 can be lost.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_loss Potential Loss Points Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Activates Sorbent Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Loss1 Loss 1: Breakthrough Load->Loss1 Analyte Fails to Bind Elute 5. Elute (Collect Analyte) Wash->Elute Loss2 Loss 2: Premature Elution Wash->Loss2 Wash Solvent Too Strong Loss3 Loss 3: Incomplete Elution Elute->Loss3 Elution Solvent Too Weak

Caption: Standard SPE workflow highlighting potential points of analyte loss.

Step 1: Analyte & Sorbent Mismatch

The most fundamental cause of low recovery is a mismatch between the analyte's chemistry and the sorbent's retention mechanism.[5]

Problem: Poor retention of (6R)-BH4 on the SPE cartridge.

Causality: (6R)-BH4 is a polar, ionizable molecule. Using a highly non-polar sorbent like C18 (reversed-phase) can result in poor retention, as the analyte prefers the polar aqueous sample matrix over the non-polar stationary phase.[2]

Solutions:

  • Select an Appropriate Sorbent: For a polar compound like (6R)-BH4, consider alternative retention mechanisms. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, are often highly effective.[8][11]

    • Mixed-Mode Cation Exchange (MCX): Since (6R)-BH4 has amine groups, it will be positively charged at acidic pH. An MCX sorbent can retain it via both hydrophobic interaction and strong cation exchange, providing robust retention.

    • Hydrophilic-Lipophilic Balanced (HLB): These polymeric reversed-phase sorbents offer enhanced retention for polar compounds compared to traditional silica-based C18 phases.[12]

  • Control pH: The ionization state of your analyte is critical for retention, especially with ion-exchange sorbents.[6] Adjust the sample pH to be approximately 2 units below the pKa of the primary amine groups to ensure they are fully protonated (positively charged) for strong interaction with a cation exchange sorbent.[2]

Sorbent TypeRetention MechanismSuitability for (6R)-BH4
C18 / C8 Reversed-Phase (Non-polar)Poor to Moderate; high risk of breakthrough.[2]
Silica / Diol Normal-Phase (Polar)Requires non-aqueous sample solvent; generally not suitable for biological samples.[11]
Mixed-Mode (e.g., MCX) Reversed-Phase + Ion-ExchangeExcellent; provides dual retention mechanism for robust capture.[11]
Polymeric (e.g., HLB) Reversed-Phase (Hydrophilic-Lipophilic Balanced)Good; enhanced polar retention compared to silica-based phases.[12]
Step 2: Sample Preparation and Loading Conditions

Problem: Analyte is lost during the sample loading step (breakthrough).

Causality: The composition of the sample solvent can prevent the analyte from binding to the sorbent. If the sample solvent is too similar in strength to the elution solvent (e.g., high organic content in a reversed-phase method), the analyte will have no incentive to move from the liquid phase to the solid phase.

Solutions:

  • Minimize Organic Content: Ensure your sample is dissolved in a solvent that is "weak" in the context of your chosen SPE mechanism. For reversed-phase or mixed-mode methods, this means the sample should be primarily aqueous.[13]

  • Adjust pH: As mentioned, ensure the sample pH is optimized for analyte retention. For (6R)-BH4 on a cation-exchange sorbent, this means a pH of ~2-4.

  • Control Flow Rate: Load the sample slowly (e.g., 1 mL/min) to allow sufficient time for the analyte-sorbent binding equilibrium to be established.[8][14]

  • Check for Overload: Ensure the mass of the analyte (and significant matrix components) does not exceed the capacity of the SPE cartridge. Sorbent capacity is typically 1-5% of the sorbent bed weight.[6][8]

Step 3: The Wash Step

Problem: Analyte is prematurely eluted by the wash solvent.

Causality: The purpose of the wash step is to remove matrix interferences that are less strongly retained than your analyte. If the wash solvent is too strong, it will elute both the interferences and the target analyte.[2][10]

Solutions:

  • Optimize Wash Solvent Strength: The ideal wash solvent is the strongest possible solvent that does not elute your analyte.[13]

    • For reversed-phase, this means using a wash solvent with a slightly higher percentage of organic solvent than the sample load solution, but significantly less than the elution solvent.

    • For ion-exchange, this involves washing with a buffer at the same pH as the load but with a low ionic strength, or with a mild organic solvent to remove non-polar interferences.

  • Perform a Wash Solvent Titration: Experiment with a series of wash solvents of increasing strength (e.g., 5%, 10%, 15%, 20% methanol in water). Analyze each wash fraction to find the point at which the analyte begins to elute, then select a wash composition just below that threshold for your final method.

Step 4: The Elution Step

Problem: Analyte remains on the cartridge after elution, resulting in low recovery.

Causality: The elution solvent is not strong enough to disrupt the interactions holding the analyte to the sorbent.[5] This can be due to incorrect solvent choice, insufficient volume, or improper pH.[5][9]

Solutions:

  • Increase Elution Solvent Strength:

    • For Reversed-Phase: Increase the percentage of the organic solvent (e.g., from 60% to 90% methanol).

    • For Ion-Exchange: You must disrupt the ionic bond. This is typically done by using an elution solvent with a high ionic strength or, more effectively, by shifting the pH to neutralize either the analyte or the sorbent. For eluting (6R)-BH4 from a cation exchanger, use a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the positively charged amine groups, breaking the ionic bond and allowing elution.[5]

  • Increase Elution Volume: Ensure you are using enough solvent to pass through the entire sorbent bed and completely desorb the analyte. Try eluting with two or three smaller aliquots of solvent instead of one large volume, which can improve efficiency.[5]

  • Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the cartridge for 1-5 minutes before applying vacuum or pressure.[6][8] This allows time for the solvent to fully interact with the sorbent and desorb the analyte, which can significantly improve recovery.

Diagram: Troubleshooting Decision Tree

Use this decision tree to systematically diagnose the cause of low recovery.

Troubleshooting_Tree Start Start: Low Recovery Observed Track Perform Analyte Tracking Experiment (Analyze Load, Wash, Elute Fractions) Start->Track Decision1 Where is the analyte? Track->Decision1 Path1 In Load/Flow-through Fraction Decision1->Path1 Breakthrough Path2 In Wash Fraction Decision1->Path2 Wash-out Path3 Not Detected or Split Between Fractions Decision1->Path3 Retention Sol1 Issue: Breakthrough 1. Sorbent is too non-polar (e.g., C18). 2. Sample solvent is too strong. 3. pH is incorrect for retention. 4. Flow rate is too high. Path1->Sol1 Sol2 Issue: Premature Elution 1. Wash solvent is too strong. 2. Incorrect pH in wash solvent. Path2->Sol2 Sol3 Issue: Incomplete Elution / Degradation 1. Elution solvent is too weak. 2. Elution volume is insufficient. 3. Analyte degraded on cartridge. 4. Irreversible binding. Path3->Sol3

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Optimization

reducing matrix effects in (6R)-mefox mass spectrometry analysis

Welcome to the Technical Support Center for folate vitamer analysis. This guide is curated for researchers, scientists, and drug development professionals dealing with the complex analytical challenges of quantifying (6R...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for folate vitamer analysis. This guide is curated for researchers, scientists, and drug development professionals dealing with the complex analytical challenges of quantifying (6R)-mefox in biological matrices. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing instead on the mechanistic causality of matrix effects and establishing self-validating experimental workflows.

Section 1: Understanding the Analyte & Matrix Effects

Q: Why is (6R)-mefox quantification critical, and why is it highly susceptible to matrix effects? A: (6R)-mefox (a pyrazino-s-triazine derivative) is the primary oxidation product of 5-methyltetrahydrofolate (5-MTHF). During suboptimal preanalytical handling or storage, 5-MTHF rapidly oxidizes into MeFox. While MeFox is biologically inactive, quantifying it is essential to back-calculate the original 5-MTHF concentration and assess overall sample integrity.

However, MeFox is highly prone to matrix effects in LC-MS/MS. Causality: In reversed-phase liquid chromatography, the elution profile of MeFox frequently overlaps with endogenous serum phospholipids. In positive electrospray ionization (+ESI), these co-eluting matrix components compete with MeFox for available charge on the droplet surface. This competition restricts the ionization efficiency of MeFox, leading to severe ion suppression and artificially low quantitative readouts.

Q: How can I definitively diagnose whether my low MeFox signal is due to matrix suppression or poor extraction recovery? A: You must implement a self-validating post-column infusion protocol [1]. Mechanistic Logic: Continuously infuse a pure standard solution of (6R)-mefox directly into the LC eluent after the analytical column but before the mass spectrometer source. This creates a high, steady baseline MS signal. Simultaneously, inject a blank matrix extract (e.g., extracted serum without MeFox) through the LC system. If the matrix contains suppressing compounds, they will elute from the column, enter the source, and cause a sudden dip in your continuous MeFox signal.

  • If a signal dip occurs exactly at the MeFox retention time, you have confirmed a matrix effect .

  • If the baseline remains perfectly stable but your actual sample signals are low, the issue is analyte loss (poor extraction recovery or preanalytical degradation).

G A Observe Low Signal for (6R)-Mefox B Post-Column Infusion Test A->B C Signal Drop at Mefox Retention Time? B->C D Matrix Effect (Ion Suppression) C->D Yes E Analyte Loss (Degradation/Extraction) C->E No F Optimize SPE (Phenyl/SAX Sorbent) D->F G Use 13C5-MeFox Internal Standard D->G

Caption: Logic tree for diagnosing and resolving (6R)-mefox signal attenuation.

Section 2: Troubleshooting Guide: Resolving Ion Suppression

Q: What is the most effective sample cleanup strategy to eliminate these matrix effects? A: Transition from simple protein precipitation (PPT) to Solid-Phase Extraction (SPE). Causality: PPT removes large proteins but leaves behind the exact phospholipids and salts that cause ion suppression. Using a 96-well SPE plate with a Phenyl sorbent (e.g., 50 mg) leverages strong π−π interactions between the sorbent and the pyrazino-s-triazine ring of MeFox[1]. This allows for aggressive washing steps that flush away aliphatic lipids before the analyte is eluted. Alternatively, Strong Anion Exchange (SAX) can be utilized to exploit the carboxylate groups of the folate glutamate moiety[2].

Q: How do I correct for residual matrix effects that survive SPE cleanup? A: Employ a Stable Isotope Dilution Assay (SIDA). Causality: Always spike your samples with a matched stable isotope internal standard, such as (6S)-13C5-MeFox, prior to any sample preparation[3]. Because the 13C5-labeled standard co-elutes exactly with the endogenous (6R)-mefox, it experiences the exact same ionization suppression environment in the ESI source. The ratio of analyte to internal standard remains constant, perfectly self-correcting for matrix effects and ensuring absolute quantitative trustworthiness.

Section 3: Quantitative Data Summary

To guide your method development, the following table summarizes the performance metrics of various sample preparation strategies for (6R)-mefox LC-MS/MS analysis based on validated literature.

Sample Preparation Strategy(6R)-Mefox Recovery (%)Matrix Effect (Ion Suppression)ThroughputReference Grounding
Protein Precipitation (PPT) 60 - 75%Severe (>40% suppression)HighBaseline observation
Strong Anion Exchange (SAX) >85%Moderate (<15% suppression)Medium[2]
Phenyl Sorbent SPE (50 mg) 99.4 ± 3.6%Minimal (<5% suppression)High (96-well)[1]

Section 4: Step-by-Step Experimental Protocol

The following is a self-validating, high-throughput methodology designed to minimize matrix effects and maximize recovery for (6R)-mefox, adapted from CDC biomonitoring standards[1].

Validated 96-Well SPE LC-MS/MS Protocol for (6R)-Mefox

Step 1: Isotope Equilibration

  • Add 150 µL of serum or plasma to a 96-well plate.

  • Spike with 20 µL of internal standard mixture containing (6S)-13C5-MeFox.

  • Causality: Adding the internal standard at the very first step ensures it undergoes identical extraction losses and matrix suppression as the endogenous analyte, validating the final quantification.

Step 2: Protein Denaturation & Stabilization

  • Add 300 µL of 1% formic acid containing 1% ascorbic acid and 0.1% Dithiothreitol (DTT).

  • Causality: The acidic environment breaks folate-protein binding (e.g., to Folate Binding Proteins). The antioxidants (ascorbic acid and DTT) prevent the artificial, ex vivo oxidation of remaining 5-MTHF into MeFox during the extraction process[3].

Step 3: Solid-Phase Extraction (Phenyl Sorbent)

  • Condition a 50-mg Phenyl 96-well SPE plate with 500 µL methanol, then equilibrate with 500 µL of 0.1% formic acid.

  • Load the acidified sample mixture onto the sorbent.

  • Causality: The phenyl stationary phase selectively captures MeFox via hydrophobic and π−π interactions.

Step 4: Matrix Wash

  • Wash the sorbent bed with 500 µL of 5% methanol in water.

  • Causality: This critical step flushes out highly polar matrix components and salts without breaking the strong π−π retention of MeFox.

Step 5: Elution and Reconstitution

  • Elute the analytes with 2 x 250 µL of 1% ammonium hydroxide in methanol.

  • Evaporate the eluate under nitrogen gas and reconstitute in the initial LC mobile phase.

  • Causality: The basic pH ionizes the carboxylate groups on MeFox, breaking its retention on the phenyl phase for a sharp, concentrated elution.

Workflow S1 1. Aliquot Serum + 13C5-MeFox IS S2 2. Protein Precipitation S1->S2 S3 3. 96-Well SPE (Phenyl Sorbent) S2->S3 S4 4. Wash Elution (1% Formic Acid) S3->S4 S5 5. LC-MS/MS (+ESI MRM) S4->S5

Caption: High-throughput 96-well SPE and LC-MS/MS workflow for (6R)-mefox.

References

  • Title: A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product Source: CDC Stacks URL
  • Source: PubMed Central (PMC)
  • Title: Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker's Yeast (Saccharomyces cerevisiae)
  • Title: Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies?

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral Chromatographic Separation of (6R)-Mefox and (6S)-Mefox: A Methodological Comparison Guide

Executive Summary In the development and quality control of folate-based therapeutics (such as Calcium L-5-methyltetrahydrofolate), monitoring degradation pathways is a critical regulatory requirement. Mefox is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of folate-based therapeutics (such as Calcium L-5-methyltetrahydrofolate), monitoring degradation pathways is a critical regulatory requirement. Mefox is a highly polar, chiral process-related impurity that arises from the oxidative degradation of 5-methyltetrahydrofolate (5-MTHF)[1]. Because the active pharmaceutical ingredient (API) possesses a chiral center at the C6 position, its degradation yields two distinct epimers: (6S)-Mefox and (6R)-Mefox .

While pharmacopeial guidelines (such as USP and FCC) often mandate reporting Mefox as the sum of its 6S and 6R epimers[2][3], resolving these enantiomers during process optimization, stability profiling, and forced-degradation studies is paramount for risk mitigation. This guide objectively compares chiral chromatographic methodologies, providing a self-validating protocol grounded in biological affinity to achieve baseline resolution.

Mechanistic Background: The Origin and Analytical Challenge of Mefox

Chemically, Mefox features a fused pyrazino[1,2-a][1,3,5]triazin core linked to an aminobenzoyl-L-glutamic acid moiety[1]. It is formed when 5-MTHF is exposed to oxidative stress (air, light, or temperature).

The Causality of Coelution Risks: The analytical challenge in quantifying Mefox is twofold:

  • Stereochemical Similarity: The 6R and 6S epimers have identical molecular weights (473.44 g/mol ) and nearly identical physicochemical properties, making them coelute on standard C18 reversed-phase columns[1].

  • Isobaric Interference: Mefox is isobaric with 5-formyltetrahydrofolate (5-formylTHF). Both compounds form the same mass-to-charge (m/z) parent-to-product ion pairs during ionization. Without robust upfront chromatographic separation, direct LC-MS/MS analysis will result in misidentification and false quantification[4].

Pathway A 5-Methyltetrahydrofolate (5-MTHF) B Oxidative Stress (O2, Light, Temp) A->B Degradation C Pyrazino-triazine Intermediate B->C Rearrangement D (6S)-Mefox (Mainly from L-5-MTHF) C->D Stereoretentive E (6R)-Mefox (Epimerization/D-5-MTHF) C->E Epimerization

Fig 1. Oxidative degradation pathway of 5-MTHF yielding (6S)- and (6R)-Mefox epimers.

Comparative Analysis: Selecting the Optimal Chiral Stationary Phase (CSP)

To achieve a resolution ( Rs​ ) of ≥2.0 between the 6R and 6S epimers, the choice of Chiral Stationary Phase is the defining variable. We compare the two primary approaches used in pharmaceutical analysis: Protein-based CSPs versus Polysaccharide-based CSPs .

Why Protein-Based (HSA) Columns Outperform Alternatives

Human Serum Albumin (HSA) is the natural transport protein for folates in human plasma. By using an HSA-immobilized column, we actively leverage this innate biological affinity[5]. The chiral recognition mechanism relies on specific binding pockets that utilize hydrophobic interactions, hydrogen bonding, and steric hindrance.

In contrast, Polysaccharide columns (e.g., Amylose/Cellulose derivatives) rely on broader cavity inclusions. Because Mefox contains a highly polar, multi-ionizable glutamic acid tail, polysaccharide columns often fail to resolve the epimers without harsh, MS-incompatible ion-pairing reagents, leading to severe peak tailing.

Quantitative Performance Comparison
ParameterProtein-Based CSP (HSA, 5 µm)Polysaccharide-Based CSP (Amylose)
Chiral Recognition Mechanism Biological affinity (HSA binding pockets)Helical cavity inclusion
Resolution ( Rs​ ) between 6R/6S ≥2.0 (Baseline resolution) ≤1.2 (Partial coelution)
Mobile Phase Compatibility Aqueous buffers (pH 6.8) + low organicsHigh organics + Ion-pairing reagents
MS/MS Compatibility Moderate (requires desalting post-column)Poor (ion suppression from additives)
Peak Symmetry (As) 1.0 - 1.2 (Excellent)> 1.8 (Significant tailing)
Isobaric Separation (5-formylTHF) Fully resolvedCoelution risk

Validated Experimental Protocol: HSA-Based HPLC Separation

This protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a physical gatekeeper: if the system cannot resolve the epimers in the standard, the run is automatically invalidated, ensuring absolute trustworthiness in the resulting data[5].

A. Reagents & Mobile Phase Preparation

Causality Check: We select a mobile phase pH of 6.8. At this specific pH, the carboxylic acid groups on the glutamic acid moiety of Mefox are fully ionized. This prevents secondary interactions with the silica support of the column, which is the primary cause of peak tailing in folate analysis[5].

  • Buffer Preparation: Dissolve 4.68 g of NaH2​PO4​⋅2H2​O in 1000 mL of ultrapure water to yield a 0.03 M solution.

  • Mobile Phase Blending: Mix 970 mL of the 0.03 M NaH2​PO4​ buffer with 30 mL of chromatography-grade Acetonitrile.

  • pH Adjustment: Carefully adjust the pH to exactly 6.8 using 32% NaOH. Filter through a 0.22 µm membrane and degas via sonication.

B. Chromatographic Conditions
  • Column: Chiral Protein HSA, 5 µm, 150 x 4.0 mm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Elevated temperature enhances mass transfer within the protein binding pockets, sharpening peaks).

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm (Mefox exhibits strong absorbance here due to the benzoyl chromophore)[1][5].

  • Run Time: 22 minutes

C. System Suitability Test (SST) - The Validation Gate
  • Prepare a Mixed Folates Standard containing known concentrations of L-5-MTHF, D-5-MTHF, (6S)-Mefox, and (6R)-Mefox.

  • Inject 10 µL of the SST solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between (6S)-Mefox and (6R)-Mefox must be ≥2.0 . If this criterion is not met, the system is invalid. Troubleshoot by verifying mobile phase pH or column integrity.

Protocol S1 1. Sample Preparation 50 mg sample in 100 mL aqueous buffer S3 3. System Suitability Test (SST) Inject Mixed Folates Standard S1->S3 S2 2. Mobile Phase Setup 0.03 M NaH2PO4 / Acetonitrile (pH 6.8) S2->S3 S4 4. Validation Gate Is Resolution (Rs) >= 2.0? S3->S4 S5 5. Sample Analysis UV Detection at 280 nm S4->S5 YES (Pass) S6 Troubleshoot: Adjust pH or Flow Rate S4->S6 NO (Fail) S6->S3 Re-run SST

Fig 2. Self-validating HPLC workflow for the chiral separation of Mefox enantiomers.

Conclusion & Best Practices

Successfully separating (6R)-Mefox and (6S)-Mefox requires moving away from traditional reversed-phase approaches and leveraging the biological affinity of Protein-based HSA columns. Because Mefox is isobaric with 5-formylTHF, LC-MS/MS alone is insufficient for accurate quantification without this rigorous upfront chromatographic separation. By adhering to the pH-controlled, self-validating protocol outlined above, drug development professionals can ensure absolute compliance with USP/FCC guidelines while accurately profiling the oxidative degradation of folate APIs.

References

  • Veeprho Pharmaceuticals. "(6R)-Mefox | CAS 2305206-68-0 Product Characterization". [Link]

  • Food and Agriculture Organization of the United Nations (FAO). "CALCIUM L-5-METHYLTETRAHYDROFOLATE Monograph & HPLC Methodologies".[Link]

  • U.S. Pharmacopeia / Food Chemicals Codex (FCC). "Folic Acid Impurities and Mefox Reporting Guidelines". [Link]

  • Google Patents. "Method and device for separating metabolites or stereoisomers by ion mobility spectrometry (WO2015185487A1)".

Sources

Comparative

A Senior Application Scientist's Comparative Guide to (6R)-mefox and 4-alpha-hydroxy-5-methylTHF in Pharmaceutical Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Folate-Based Therapeutics The therapeutic landscape increasingly utilizes the biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Folate-Based Therapeutics

The therapeutic landscape increasingly utilizes the biologically active forms of folate, such as (6S)-5-methyltetrahydrofolate (5-MTHF), as a superior alternative to synthetic folic acid for managing a range of physiological and neurological conditions.[1][2] The efficacy of these advanced therapeutics, however, is intrinsically linked to their stability and purity. As 5-MTHF is susceptible to degradation, particularly through oxidation, rigorous quality control is paramount to ensure the safety and potency of the final drug product.[1][3]

This guide provides an in-depth comparative analysis of two key degradation products: (6R)-mefox and 4-alpha-hydroxy-5-methyltetrahydrofolic acid (4-α-OH-5-MeTHF). These molecules are not merely esoteric byproducts; they are critical analytical markers whose presence and concentration must be meticulously controlled. For professionals in drug development and quality control, understanding the distinct and related nature of these compounds is essential for developing robust analytical methods and ensuring product integrity. We will explore their chemical identities, metabolic origins, comparative roles as pharmaceutical reference standards, and the experimental protocols required for their precise quantification.

Section 1: Chemical Identity and Physicochemical Properties

At a glance, (6R)-mefox and 4-α-OH-5-MeTHF share the same molecular formula and have very similar molecular weights, which can present a challenge for analytical separation. However, their structural arrangements are distinct, defining their unique chemical properties and roles as separate analytical targets.

4-α-OH-5-MeTHF is the initial, direct product of 5-MTHF oxidation.[3][4] Further molecular rearrangement of this intermediate can lead to the formation of a pyrazino-s-triazine derivative, known as Mefox.[5] (6R)-mefox is a specific stereoisomer of this derivative.[1] This relationship underscores the importance of monitoring both compounds to gain a complete picture of the degradation profile.

Property(6R)-mefox4-alpha-hydroxy-5-methylTHF
IUPAC Name (2S)-2-[[4-[[(7R)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][6]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid[7](2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[8]
CAS Number 2305206-68-0[6][7][9]33157-07-2[4][8]
Molecular Formula C₂₀H₂₃N₇O₇[6][7]C₂₀H₂₅N₇O₇[8][10]
Molecular Weight 473.44 g/mol [9]475.46 g/mol [10]
Primary Role Folic acid degradation product and impurity reference standard.[11][12]Primary oxidation product of 5-MTHF; impurity reference standard.[4]

Section 2: Formation Pathway and Biochemical Significance

The emergence of these compounds is a direct consequence of the chemical instability of the parent molecule, 5-MTHF. The pathway from active folate to these degradation products represents a loss of therapeutic potential.

4-α-OH-5-MeTHF is formed when the active 5-MTHF molecule undergoes oxidation. In biochemical research, this molecule is often considered a terminal metabolite, representing a "biochemical dead-end" that sequesters methyl groups from the active folate pool.[4] (6R)-mefox is a subsequent, rearranged degradation product.[5] Their presence in a pharmaceutical preparation is a clear indicator of product degradation, which can compromise the dosage and efficacy of the treatment.

G cluster_pathway Degradation Pathway of (6S)-5-MTHF MTHF (6S)-5-Methyltetrahydrofolate (Active API) HydroxyTHF 4-alpha-hydroxy-5-methylTHF (Initial Oxidation Product) MTHF->HydroxyTHF Oxidation Mefox (6R)-mefox (Rearranged Degradation Product) HydroxyTHF->Mefox Rearrangement

Caption: Degradation pathway from the active 5-MTHF to its impurities.

Section 3: Comparative Applications in Pharmaceutical Quality Control

The primary and most critical application for both (6R)-mefox and 4-α-OH-5-MeTHF is their use as certified reference standards in analytical chemistry.[6][11][13][14] Given that regulatory bodies require stringent control over impurities in any active pharmaceutical ingredient (API), having highly pure, fully characterized standards of potential degradants is non-negotiable.

These standards are essential for:

  • Analytical Method Development: Establishing the specificity and selectivity of chromatographic methods (e.g., HPLC, LC-MS) to ensure the impurities can be separated from the API and other byproducts.

  • Method Validation (AMV): Confirming the accuracy, precision, and linearity of the quantification method according to pharmacopeial guidelines (e.g., USP, EP).[6][11]

  • Routine Quality Control (QC): Quantifying the levels of these impurities in raw materials and finished drug products to ensure they remain below predefined acceptance criteria.[4][13]

  • Stability Studies: Monitoring the rate of formation of these impurities over time under various storage conditions (temperature, humidity, light) to establish the shelf-life of the product.

Supporting Experimental Data: Impurity Acceptance Criteria

A 2023 comparative in vitro evaluation of different (6S)-5-methyltetrahydrofolate brands published acceptance criteria for various impurities, providing a clear example of the regulatory limits applied in practice. This data highlights that both compounds are monitored, but often with different thresholds.

ImpurityAcceptance Criteria (NMT %)
4a-Hydroxy-5-methyl tetrahydrofolic acid 1.0%[1]
(6S)-Mefox 1.0% (sum of 6R and 6S isomers)[1]
Total Impurities 2.5%[1]

NMT: Not More Than

This table demonstrates that analytical methods must be capable of accurately quantifying both substances, as they are treated as distinct entities within a comprehensive impurity profile.

Section 4: Experimental Protocol for Impurity Quantification

To ensure product quality, a robust, validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology for this purpose.

Protocol: HPLC-UV Analysis of (6R)-mefox and 4-α-OH-5-MeTHF

This protocol is a representative workflow for the quality control analysis of a 5-MTHF drug product.

1. Causality Behind Experimental Choices:

  • Reverse-Phase Column (e.g., C18): Folates are polar molecules. A C18 column provides a non-polar stationary phase, which, when paired with a polar mobile phase, allows for effective separation based on subtle differences in polarity.

  • Gradient Elution: The mobile phase composition is varied over time (gradient) from highly aqueous to a higher percentage of organic solvent (e.g., acetonitrile or methanol). This is crucial because it allows for the elution of the highly polar 4-α-OH-5-MeTHF first, followed by the slightly less polar API, and finally the more retained Mefox isomer, all within a reasonable run time and with good peak shape.

  • Buffered Mobile Phase (e.g., Phosphate Buffer): The ionization state of folates is pH-dependent. A buffer is used to maintain a constant pH, ensuring that retention times are reproducible and peak shapes are symmetrical.

2. Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh certified reference standards of (6R)-mefox and 4-α-OH-5-MeTHF.

    • Dissolve in a suitable diluent (e.g., mobile phase A containing an antioxidant like ascorbic acid to prevent further degradation) to create stock solutions of known concentrations.

    • Perform serial dilutions to create a calibration curve covering the expected range of impurity levels.

  • Sample Preparation:

    • Accurately weigh the 5-MTHF drug product (or API powder).

    • Dissolve in the same diluent used for the standards to a final concentration suitable for analysis.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM, pH 6.8).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A time-based program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~280 nm.

  • Data Analysis:

    • Inject the standards and the sample solution.

    • Identify the peaks for 4-α-OH-5-MeTHF and (6R)-mefox in the sample chromatogram based on their retention times relative to the standards.

    • Integrate the area under each impurity peak.

    • Calculate the concentration of each impurity in the sample by comparing its peak area to the calibration curve generated from the standards.

G cluster_workflow HPLC Analytical Workflow for Impurity Profiling Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (~280 nm) Separate->Detect Quantify Peak Integration & Quantification vs. Standards Detect->Quantify

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Validation

A Comparative Analysis of In Vitro and In Vivo (6R)-Mefox Formation Rates

A Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its efficacy and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its efficacy and safety. The formation of metabolites can significantly influence a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for determining the formation rates of (6R)-Mefox, a significant metabolite in drug metabolism. By delving into the principles, experimental workflows, and data interpretation of each approach, this document aims to equip researchers with the necessary knowledge to make informed decisions for their drug metabolism studies.

The preclinical assessment of drug metabolism relies on both in vitro models and in vivo experiments in various animal species.[1] In vitro methods offer a controlled environment to investigate specific metabolic pathways, while in vivo studies provide a holistic view of a drug's behavior within a complex biological system.[2] Understanding the nuances of each approach is critical for accurately predicting human metabolic profiles and ensuring the clinical success of a drug candidate.

The Significance of (6R)-Mefox in Drug Metabolism

(6R)-Mefox is a metabolite of interest, and its formation can be a critical determinant of a parent drug's overall disposition and potential for drug-drug interactions. The rate at which (6R)-Mefox is formed can impact the parent drug's therapeutic window and toxicity profile. Therefore, accurate quantification of its formation rate is a key aspect of preclinical drug development.

Methodologies for Quantifying (6R)-Mefox Formation

The quantification of (6R)-Mefox formation can be broadly categorized into two approaches: in vitro and in vivo studies. Each has distinct advantages and limitations that researchers must consider based on their specific research objectives.

In Vitro Methodologies: A Mechanistic Deep Dive

In vitro systems provide a reductionist approach to studying drug metabolism, allowing for the investigation of specific enzymes and pathways in a controlled setting.[3] These methods are cost-effective, amenable to high-throughput screening, and can offer valuable insights into the mechanisms of metabolite formation.[4]

Common in vitro models for studying drug metabolism include:[1][4][5]

  • Subcellular Fractions: Liver microsomes, S9 fractions, and cytosol are widely used as they contain a high concentration of drug-metabolizing enzymes.[4] Human liver microsomes (HLM) are a particularly popular choice for their ease of use and commercial availability.[4]

  • Cellular Systems: Primary hepatocytes, liver slices, and immortalized cell lines offer a more integrated system with a broader complement of metabolic enzymes and cofactors.[1][5][6]

  • Recombinant Enzymes: Using purified, recombinantly expressed enzymes, such as specific cytochrome P450 (CYP) isoforms, allows for the precise identification of the enzymes responsible for a particular metabolic conversion.[7]

The following diagram illustrates a typical workflow for an in vitro assay to determine the formation rate of (6R)-Mefox using human liver microsomes.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis ParentDrug Parent Drug Solution Incubation Incubation at 37°C ParentDrug->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH/Cofactor Solution Cofactors->Incubation Quenching Quenching with Acetonitrile Incubation->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data

Caption: A generalized workflow for an in vitro (6R)-mefox formation assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the parent drug in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of cofactors, typically NADPH, in the incubation buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and parent drug solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the parent drug.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Reaction Termination:

    • At predetermined time points, terminate the reaction by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant, which contains the parent drug and its metabolites.

  • Analytical Quantification:

    • Analyze the supernatant using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of (6R)-Mefox.[6][8][9]

  • Data Analysis:

    • Plot the concentration of (6R)-Mefox formed against time.

    • The initial linear portion of the curve represents the initial rate of formation. This rate can be used to calculate key kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant).

In Vivo Methodologies: The Whole-System Perspective

In vivo studies involve the administration of a drug to a living organism, such as a laboratory animal, to study its metabolism in a complete physiological system.[2] This approach accounts for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes that are absent in in vitro models.[4]

The following diagram outlines the key steps in an in vivo study to measure (6R)-Mefox formation.

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Animal Test Animal Dosing Drug Administration (e.g., Oral, IV) Animal->Dosing Sampling Blood/Plasma/Urine Collection at Time Points Dosing->Sampling Extraction Metabolite Extraction (e.g., SPE, LLE) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK

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Comparative

Cross-Validation of ELISA and LC-MS/MS for (6R)-Mefox Detection: A Technical Comparison Guide

Executive Context: The Dual Nature of (6R)-Mefox For drug development professionals and analytical chemists, (6R)-mefox (CAS 2305206-68-0) represents a unique analytical challenge due to its dual significance in pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Dual Nature of (6R)-Mefox

For drug development professionals and analytical chemists, (6R)-mefox (CAS 2305206-68-0) represents a unique analytical challenge due to its dual significance in pharmacology and clinical research.

  • As a Pharmaceutical Impurity: It is a chiral, process-related impurity featuring a 6R stereocenter on a fused pyrazino[1,2-a][1,3,5]triazin core. It arises during the synthesis of active folate derivatives (like 6S-5-MTHF) due to incomplete stereoselective steps or epimerization[1].

  • As a Clinical Biomarker: In biological matrices, 5-methyltetrahydrofolate (5-MTHF) degrades into mefox (a pyrazino-s-triazine derivative) during long-term biobank storage[2]. Because mefox lacks biological activity but represents a 1:1 degradation of active folate, accurately quantifying it is mandatory to calculate the true "total baseline folate" in epidemiological studies[3].

Selecting the correct analytical modality—Enzyme-Linked Immunosorbent Assay (ELISA) versus Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)—dictates the reliability of your pharmacokinetic or epidemiological data.

MefoxPathway A 5-MTHF (Active Folate) B Oxidation & Rearrangement A->B Ex vivo degradation C (6R)-Mefox (Target Analyte) B->C D ELISA Detection (High Throughput) C->D Epitope Binding E LC-MS/MS Detection (Chiral Resolution) C->E MRM Transitions

Pathway of 5-MTHF oxidation to (6R)-mefox and analytical detection modalities.

Quantitative Performance Comparison

When cross-validating these two platforms, researchers must weigh throughput against stereospecificity. ELISA provides rapid screening capabilities, but LC-MS/MS remains the gold standard for distinguishing the (6R) epimer from the (6S) epimer[1][3].

Table 1: Analytical Modality Cross-Validation Metrics
Performance ParameterCompetitive ELISAID-LC-MS/MS
Primary Utility High-throughput biomarker screeningDefinitive quantification & chiral resolution
Stereoselectivity Poor: Antibodies struggle to distinguish 6R/6S epimersExcellent: Chiral stationary phases fully resolve epimers
Limit of Detection (LOD) ~1.5 nmol/L< 0.05 nmol/L
Matrix Interference High: Serum proteins cause baseline shiftsLow: Corrected by deuterated internal standards
Throughput High: 96-well format (~4 hours total)Low-Medium: ~10–15 min per sample run time
Cost per Sample LowHigh (Requires MS-grade solvents & chiral columns)

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies below are designed as self-validating systems . Every critical step includes the mechanistic causality behind the action and an internal control to verify success.

Protocol A: Competitive ELISA for Mefox Screening

Mechanism: A competitive format is utilized because (6R)-mefox is a small molecule (MW: 473.44 g/mol )[1], making sandwich ELISA sterically impossible.

  • Plate Preparation: Coat 96-well microtiter plates with a mefox-BSA conjugate.

    • Causality: Small molecules cannot adhere directly to polystyrene plates effectively; conjugating mefox to Bovine Serum Albumin ensures stable immobilization.

  • Sample Dilution: Dilute serum samples 1:5 in a high-ionic-strength buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA).

    • Causality: High salt concentrations disrupt weak, non-specific binding of endogenous serum proteins to the capture antibodies, lowering false-positive background noise.

  • Competitive Incubation: Add the sample and a fixed concentration of primary anti-mefox antibody simultaneously to the wells. Incubate for 2 hours at room temperature.

    • Causality: Free mefox in the sample competes with the plate-bound mefox for antibody binding sites. An inverse relationship is established: higher sample mefox yields lower optical density (OD).

  • System Validation Check (Spike-and-Recovery): Alongside unknown samples, run a matrix blank spiked with exactly 10 nmol/L of synthetic (6R)-mefox.

    • Acceptance Criteria: The assay is only valid if the calculated recovery of this spike falls between 85% and 115%, proving matrix effects are properly mitigated.

Protocol B: Isotope Dilution LC-MS/MS (ID-LC-MS/MS)

Mechanism: This is the definitive method for pharmacokinetic profiling, relying on mass-to-charge (m/z) fragmentation and chromatographic retention[4].

  • Matrix Stabilization & Spiking: Aliquot 200 µL of plasma. Immediately add 0.5% (w/v) ascorbic acid and spike with a known concentration of ¹³C₅-labeled or deuterated mefox internal standard (IS)[4].

    • Causality: Ascorbic acid acts as a potent antioxidant, halting the ex vivo oxidation of surviving 5-MTHF into additional mefox during sample prep. The heavy isotope IS controls for any analyte loss during subsequent extraction steps.

  • Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Extract the supernatant.

    • Causality: Acetonitrile denatures folate-binding proteins, releasing bound mefox into the solvent while precipitating large macromolecules that would clog the LC column.

  • Chiral LC Separation: Inject the extract onto a chiral stationary phase column (e.g., Chiralpak) using a gradient of water/acetonitrile with 0.1% formic acid.

    • Causality: Standard C18 columns cannot resolve the (6R) and (6S) diastereomers. The chiral selector interacts differently with the spatial arrangement of the 6R stereocenter, allowing baseline separation[1].

  • System Validation Check (System Suitability Test - SST): Before running samples, inject a mixed standard containing equal parts (6R)-mefox and (6S)-mefox.

    • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the two epimer peaks must be > 1.5. Furthermore, the peak area of the internal standard must not deviate by more than ±15% across all sample injections, validating that ion suppression is controlled.

CrossValidation cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Start Biological Sample (Serum/Plasma) Prep Aliquoting & Ascorbic Acid Stabilization Start->Prep E1 High-Salt Dilution Prep->E1 Aliquot A M1 Spike Heavy Isotope IS Prep->M1 Aliquot B E2 Competitive Binding E1->E2 E3 Optical Density (450nm) E2->E3 Analysis Bland-Altman Plot & Pearson Correlation E3->Analysis M2 Protein Precipitation M1->M2 M3 Chiral LC Separation M2->M3 M4 MRM Quantification M3->M4 M4->Analysis

Parallel cross-validation workflow comparing ELISA and LC-MS/MS for (6R)-mefox.

Synthesis & Recommendations

When cross-validating these methods, researchers typically observe a positive bias in ELISA results compared to LC-MS/MS. This is caused by the ELISA antibodies cross-reacting with trace amounts of highly structurally similar folate derivatives (like 5-formylTHF or the 6S epimer) that LC-MS/MS easily filters out via mass-to-charge specificity[3][4].

Final Recommendation: Use ELISA exclusively for high-throughput, preliminary screening of total folate degradation in large epidemiological cohorts. For pharmaceutical quality control (monitoring CAS 2305206-68-0 clearance) or precise pharmacokinetic modeling, ID-LC-MS/MS is strictly required to guarantee stereospecific integrity and regulatory compliance.

References
  • Veeprho Pharmaceuticals. (6R)-Mefox | CAS 2305206-68-0 Product Specifications and Analytical Characterization. Available at: [Link]

  • Biomarkers of Nutrition for Development (BOND). Folate Review: Biomarkers and Methodologies. Journal of Nutrition (2015). Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Associations of Serum Folate and Holotranscobalamin with Cardiometabolic Risk Factors. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). Science Clips: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Folate and MeFox Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (6R)-mefox

Comprehensive Safety and Operational Guide: Handling (6R)-Mefox Introduction & Chemical Context (6R)-Mefox (a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate) is the biologically inactive oxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (6R)-Mefox

Introduction & Chemical Context

(6R)-Mefox (a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate) is the biologically inactive oxidation product of the (6R) diastereomer of 5-methyltetrahydrofolate (5-MTHF)[1]. In clinical research and drug development, it is utilized as a critical biomarker for oxidative stress and a reference standard in HPLC-MS/MS assays to quantify folate degradation[2].

While it is an essential analytical tool, (6R)-mefox is a fine, lyophilized powder that presents specific dermal, ocular, and respiratory hazards. This guide provides a self-validating, step-by-step operational protocol to ensure absolute operator safety and sample integrity.

Hazard Identification & Mechanistic Causality

Understanding the physicochemical properties of (6R)-mefox is the foundation of safe laboratory practices. Do not treat this compound as benign dust.

  • Acute Oral Toxicity (H302): Harmful if swallowed. Fine powders easily settle on laboratory surfaces and gloves, creating a high risk of secondary ingestion via hand-to-mouth transfer if PPE is improperly managed[3].

  • Skin and Eye Irritation (H315, H319): The compound's triazine core and slightly acidic nature can interact with the lipid bilayers of the stratum corneum and corneal epithelium. Contact triggers localized inflammation and severe ocular irritation[3].

  • Respiratory Tract Irritation (H335): As a dry powder, (6R)-mefox is highly susceptible to aerosolization. Inhalation of these micro-particulates leads to rapid deposition in the upper respiratory tract, causing acute mucosal irritation[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. Operators must not deviate from these requirements.

Table 1: Mandatory PPE Specifications and Causality

PPE CategorySpecificationCausal Justification
Hand Protection Nitrile gloves (≥4 mil thickness), double-gloved.Nitrile provides superior chemical resistance to organic compounds compared to latex. Double-gloving creates a self-validating safety layer: if the outer glove is contaminated with powder, it can be instantly removed to maintain a sterile barrier[3].
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1).Standard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized dust particulates from contacting the ocular mucosa during transfer and dissolution[3].
Respiratory N95/P100 particulate respirator.Filters >95% of airborne micro-particulates. Essential when handling dry powders outside of a closed system to prevent H335 respiratory irritation[3].
Body Protection Flame-resistant, anti-static lab coat with knit cuffs.Anti-static fabrics prevent the fine (6R)-mefox powder from clinging to the operator via electrostatic attraction, minimizing cross-contamination.

Operational Workflow & Handling Protocol

To preserve both analytical integrity and operator safety, handling must minimize exposure to ambient air, light, and moisture.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with HEPA-filtered exhaust[3].

  • Action: Wipe down the analytical balance and surrounding surfaces with 70% ethanol.

  • Causality: Ethanol neutralizes static charges on surfaces, preventing the fine powder from repelling off the spatula and aerosolizing into the workspace.

Step 2: Cryogenic Retrieval & Equilibration

  • Action: Retrieve the (6R)-mefox vial from -80°C storage[3].

  • Action: Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cryogenically cooled vial in ambient air causes immediate atmospheric condensation. Moisture rapidly degrades the standard and alters its molecular mass, invalidating downstream quantitative analysis[3].

Step 3: Weighing and Dissolution

  • Action: Don all required PPE (Table 1).

  • Action: Using an anti-static micro-spatula, carefully transfer the required mass to a pre-tared amber glass vial. Immediately cap the source vial and return it to -80°C[3].

  • Action: Add the appropriate solvent (e.g., aqueous buffer containing antioxidants like ascorbic acid or dithiothreitol)[4].

  • Causality: Amber vials prevent UV-induced degradation. Antioxidants halt further oxidative cascades, ensuring the (6R)-mefox remains stable in solution[4].

Step 4: Aliquoting and Storage

  • Action: Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Action: Store aliquots at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles[3].

Spill Management & Disposal Plan

In the event of a breach in containment, follow this self-validating disposal plan:

  • Solid Spill (Powder):

    • DO NOT SWEEP. Sweeping mechanically aerosolizes the powder into the breathing zone.

    • Cover the spill with a damp absorbent pad (moistened with water or a mild alkaline buffer) to trap the particulates[5].

    • Carefully collect the pad and place it in a sealed hazardous chemical waste bag.

    • Wash the area thoroughly with soap and water[5].

  • Liquid Spill (Solution):

    • Absorb the liquid with inert materials (e.g., vermiculite or universal spill pads).

    • Dispose of all materials as hazardous chemical waste in accordance with institutional and environmental regulations.

Workflow Visualization

MefoxWorkflow Storage 1. -80°C Storage (Sealed & Desiccated) PPE 2. PPE Donning (N95, Nitrile, Goggles) Storage->PPE Equilibration 3. Thermal Equilibration (Prevents Condensation) PPE->Equilibration Handling 4. BSC / Fume Hood (Anti-static Weighing) Equilibration->Handling Dissolution 5. Aqueous Dissolution (Amber Vials) Handling->Dissolution Disposal 6. Spill / Waste Mgmt (Hazardous Disposal) Handling->Disposal If Spill Occurs Dissolution->Disposal Waste

Caption: Operational workflow for (6R)-mefox handling, emphasizing contamination prevention and safety.

References[1] Simulation of Food Folate Digestion and Bioavailability of an Oxidation Product of 5-Methyltetrahydrofolate. MDPI. URL: https://www.mdpi.com[3] Safety Data Sheet - Mefox. MedChemExpress. URL: https://www.medchemexpress.com[5] MSDS - Mefox. KM Pharma Solution Private Limited. URL:https://www.kmpharma.in[2] National Health and Nutrition Examination Survey. Centers for Disease Control and Prevention (CDC). URL:https://www.cdc.gov[4] Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies? RSC Publishing. URL:https://www.rsc.org

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